5-(Cyclopropylmethoxy)-2-ethynylpyridine
Descripción
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5-(cyclopropylmethoxy)-2-ethynylpyridine |
InChI |
InChI=1S/C11H11NO/c1-2-10-5-6-11(7-12-10)13-8-9-3-4-9/h1,5-7,9H,3-4,8H2 |
Clave InChI |
SDZIVRBASTYWHZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(C=C1)OCC2CC2 |
Origen del producto |
United States |
An In-depth Technical Guide on the Therapeutic Potential of the 5-(Cyclopropylmethoxy)-2-ethynylpyridine Scaffold in Drug Discovery
Executive Summary
The 5-(Cyclopropylmethoxy)-2-ethynylpyridine scaffold represents a significant chemotype in modern medicinal chemistry, particularly in the development of selective modulators for challenging central nervous system targets. This guide provides a detailed exploration of this scaffold, using the prominent clinical candidate Mavoglurant (AFQ-056) as a primary exemplar. We will dissect its chemical synthesis, pharmacological mechanism as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and its journey through preclinical and clinical development. While demonstrating immense promise in animal models for conditions like Fragile X syndrome and Parkinson's disease, the scaffold's path highlights the critical translational challenges in drug discovery. This paper offers researchers and drug development professionals a comprehensive analysis of the causality behind its design, the insights gained from its extensive clinical evaluation, and the future therapeutic potential that still resides within this molecular architecture.
Introduction: Targeting Glutamatergic Dysregulation
The glutamatergic system is the primary excitatory neurotransmitter network in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation, however, is implicated in a host of neurological and psychiatric disorders.[1] A key player in this system is the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor (GPCR) highly expressed in brain regions such as the cortex, hippocampus, and basal ganglia.[2]
Upon activation by glutamate, mGluR5 initiates a Gqα-mediated signaling cascade, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the mobilization of intracellular calcium.[2] Overactivation of this pathway has been linked to conditions as diverse as Fragile X syndrome (FXS), anxiety, addiction, and Levodopa-induced dyskinesia (LID) in Parkinson's disease.[3][4][5] This makes mGluR5 a compelling target for therapeutic intervention.
Rather than directly blocking the glutamate binding (orthosteric) site, which is highly conserved across mGluR subtypes, a more selective approach involves allosteric modulation.[2][6] Negative allosteric modulators (NAMs) bind to a distinct site within the transmembrane domain, subtly changing the receptor's conformation to reduce its response to glutamate.[6] This offers greater subtype selectivity and a more nuanced modulation of signaling. The 2-ethynylpyridine scaffold, exemplified by early prototypes like MPEP and MTEP, emerged as a foundational structure for potent and selective mGluR5 NAMs.[2][4] The subsequent development of molecules such as 5-(Cyclopropylmethoxy)-2-ethynylpyridine and its clinical analogue, Mavoglurant, represents the optimization of this scaffold for improved drug-like properties.[7]
Chemical Synthesis and Structural Rationale
The synthesis of the 5-(Cyclopropylmethoxy)-2-ethynylpyridine core relies on established and robust organic chemistry transformations. The strategic inclusion of the cyclopropylmethoxy and ethynylpyridine moieties is a deliberate design choice rooted in medicinal chemistry principles.
Proposed Synthetic Pathway
A feasible synthesis involves two key steps: a Sonogashira coupling to install the ethynyl group, followed by a nucleophilic aromatic substitution or etherification to introduce the cyclopropylmethoxy side chain.
Caption: Proposed high-level synthetic route.
Rationale for Key Structural Features:
-
Pyridine Ring: The pyridine core is a privileged scaffold in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[8]
-
Ethynyl Linker: This rigid linker appropriately positions the pyridine core within the allosteric binding pocket of mGluR5. It is a common feature in many potent mGluR5 NAMs, including MPEP and MTEP.[2]
-
Cyclopropylmethoxy Group: The cyclopropyl group is a valuable motif in drug design. It introduces conformational rigidity and can enhance metabolic stability by strengthening adjacent C-H bonds, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9][10] This can lead to improved pharmacokinetic profiles compared to more flexible alkyl chains.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the key carbon-carbon bond-forming reaction to create an ethynylpyridine intermediate, a foundational step for this class of molecules.[11]
Protocol 1: Synthesis of a 2-Ethynylpyridine Intermediate
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-iodopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous THF. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Slowly add ethynyltrimethylsilane (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 60°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected 5-bromo-2-((trimethylsilyl)ethynyl)pyridine.
-
Deprotection: Dissolve the purified product in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 1 hour.
-
Final Isolation: Remove the solvent in vacuo, add water, and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 5-bromo-2-ethynylpyridine intermediate.
Pharmacological Profile and Mechanism of Action
The therapeutic effect of this scaffold is derived from its function as a potent and selective mGluR5 negative allosteric modulator.
Allosteric Inhibition of mGluR5 Signaling
Molecules based on this scaffold bind to a site within the seven-transmembrane (7TM) domain of the mGluR5 receptor, distinct from the glutamate binding site located in the extracellular "Venus flytrap" domain.[6] This binding event does not prevent glutamate from binding but reduces the receptor's ability to undergo the conformational change necessary for G-protein activation. The downstream effect is a dampening of the Gqα-mediated signaling cascade, resulting in reduced PLC activation, lower IP3 production, and attenuated intracellular calcium release.[2]
Caption: Generalized preclinical experimental workflow.
The Clinical Development Journey of Mavoglurant
Despite the exceptionally strong preclinical rationale, the clinical development of Mavoglurant yielded mixed and ultimately disappointing results for its primary indication, highlighting the profound challenges of translating neuroscience research.
Fragile X Syndrome Trials
Novartis conducted a large-scale clinical trial program for Mavoglurant in both adult and adolescent patients with FXS. [12]Initial, smaller-scale Phase IIa trials had suggested potential efficacy, particularly in a sub-population of patients with a fully methylated FMR1 gene. [13]However, two larger, placebo-controlled Phase IIb/III studies did not meet their primary endpoints. [14][12] The key finding was that patients receiving Mavoglurant showed no significant improvement in behavioral symptoms compared to those receiving a placebo. [12]A very strong placebo effect was observed, where many participants in the placebo group also showed dramatic improvements, complicating the interpretation of the drug's true effect. [12]Consequently, Novartis discontinued the development of Mavoglurant for FXS in 2014. [12][15]
Parkinson's Disease and Other Indications
Mavoglurant was also evaluated in Phase II clinical trials for treating Levodopa-induced dyskinesia. [15]A meta-analysis of these trials suggested that while the drug did not improve LID as reported by patient diaries, it was associated with a significant improvement in dyskinesia scores as measured by the modified Abnormal Involuntary Movement Scale (mAIMS). However, development for this and other indications was also discontinued by 2017. [15] Table 2: Summary of Key Mavoglurant (AFQ-056) Clinical Trials
| Indication | Phase | Primary Endpoint | Outcome | Reference |
| Fragile X Syndrome (Adults & Adolescents) | IIb/III | Improvement in abnormal behaviors (ABC-C Score) | Did not meet primary endpoint. No significant improvement over placebo. | [14][12] |
| Levodopa-Induced Dyskinesia (Parkinson's) | II | Change in mAIMS score | Mixed results. Showed improvement on clinician-rated scale (mAIMS) but not on patient diaries. | [15] |
| Smoking Cessation | II | Reduction in cigarette smoking | Results not published. | [15] |
| Alcoholism Vulnerability | I | Neuroimaging (fMRI) | Study to evaluate the role of Mavoglurant in clarifying the neurobiology of alcoholism risk. | [16] |
Challenges and Future Directions
The story of the 5-(Cyclopropylmethoxy)-2-ethynylpyridine scaffold, particularly Mavoglurant, serves as a critical case study in drug development. The failure to translate robust preclinical efficacy into clinical success for FXS underscores several key challenges:
-
The Translational Gap: Animal models, while valuable, may not fully recapitulate the complexity of human neurodevelopmental disorders. The endpoints measured in mice (e.g., rescuing spine morphology) may not directly correlate with the complex behavioral improvements desired in humans.
-
The Placebo Effect: Behavioral and psychiatric clinical trials are notoriously susceptible to high placebo response rates, which can mask the true efficacy of a drug. [12]The supportive environment of a clinical trial itself can lead to perceived improvements.
-
Endpoint Selection: The choice of primary outcome measures is critical. It is possible that the behavioral rating scales used were not sensitive enough to detect subtle but meaningful changes induced by the drug.
Despite these setbacks, the therapeutic potential of this scaffold is not exhausted. The acquisition of worldwide rights to Mavoglurant by Stalicla for development in substance-use and neurodevelopmental disorders suggests a new direction. [15]This new approach focuses on using artificial intelligence to identify specific subgroups of patients who are most likely to respond to the drug, moving away from a "one-size-fits-all" strategy. Future success for this and related molecules may depend on:
-
Biomarker-Driven Patient Stratification: Identifying genetic or imaging biomarkers to select patients with the specific pathophysiology (e.g., a certain level of mGluR5 hyperactivity) that the drug is designed to correct.
-
Exploring New Indications: The role of mGluR5 in addiction and obsessive-compulsive disorders remains an area of active investigation. [4][15]* Refining Chemical Structures: Further medicinal chemistry efforts could fine-tune the scaffold to improve properties, potentially enhancing efficacy or reducing off-target effects.
Conclusion
The 5-(Cyclopropylmethoxy)-2-ethynylpyridine scaffold is a testament to rational drug design, embodying key medicinal chemistry principles to create a potent and selective modulator of a high-value CNS target. The extensive preclinical data, particularly for Mavoglurant, provided a compelling scientific narrative and a strong hypothesis for its therapeutic potential in disorders of glutamatergic dysregulation. However, its clinical journey underscores the immense difficulty of translating preclinical findings into effective therapies for complex neurological and psychiatric conditions. The lessons learned from the Mavoglurant trials—regarding the placebo effect, patient heterogeneity, and the limitations of animal models—are invaluable. The future of this promising chemical scaffold now lies in more precise, biomarker-guided approaches that may yet unlock its therapeutic potential for specific patient populations.
References
-
Lindsley, C. W., et al. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. (2024). Mavoglurant. [Link]
-
Gisbert, P., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ACS Chemical Biology. [Link]
-
Uslaner, J. M., et al. (2013). Metabotropic glutamate receptor 5-negative allosteric modulators for the treatment of psychiatric and neurological disorders (2009-July 2013). Pharmaceutical Patent Analyst. [Link]
-
Gass, J. T., & Olive, M. F. (2016). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. International Journal of Neuropsychopharmacology. [Link]
-
Lindsley, C. W., et al. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Medicinal Chemistry Letters. [Link]
-
Patsnap Synapse. (2024). What is Mavoglurant used for? [Link]
-
FRAXA Research Foundation. (2014). Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome. [Link]
-
Berry-Kravis, E., et al. (2018). Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents. Scientific Reports. [Link]
-
ClinicalTrials.gov. (2022). Functional Neuroimaging of Alcoholism Vulnerability: Probing Glutamate and Reward, Using the mGluR5 Inhibitor Mavoglurant. [Link]
-
The Patrick Wild Centre. (2015). Novartis AFQ056 trials in fragile X syndrome. [Link]
-
Al-Gharaibeh, A., et al. (2017). Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson's disease: a meta-analysis. Journal of Neurology, Neurosurgery & Psychiatry. [Link]
-
Thomson Reuters. (2012). Mavoglurant. Drugs of the Future. [Link]
-
Gal, Y.-S., et al. (2015). Synthesis of an Ionic Polyacetylene Derivative via the Non-catalyst Polymerization of 2-Ethynylpyridine Using 4-(Bromomethyl)-7-methoxycoumarin. Taylor & Francis Online. [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Saari, V., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]
-
Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]
-
Mironov, M. A., et al. (2023). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]
-
National Center for Biotechnology Information. (2008). 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. PubMed. [Link]
-
Dwivedi, A. R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
Sources
- 1. 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 5-negative allosteric modulators for the treatment of psychiatric and neurological disorders (2009-July 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What is Mavoglurant used for? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Portico [access.portico.org]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 13. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patrickwildcentre.com [patrickwildcentre.com]
- 15. Mavoglurant - Wikipedia [en.wikipedia.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
The Ascendancy of the Ethynylpyridine Scaffold: A Technical Guide to its Privileged Role in Medicinal Chemistry
Abstract
The strategic incorporation of the ethynylpyridine moiety has become a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive literature review of ethynylpyridine derivatives, navigating their synthetic pathways, multifaceted biological activities, and intricate structure-activity relationships. We delve into their pivotal role as kinase inhibitors in oncology, their emerging potential in antiviral and antimicrobial applications, and their relevance in targeting inflammatory pathways. This guide is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering both a panoramic view of the field and granular, actionable insights to inspire and inform future discovery efforts.
Introduction: The Strategic Fusion of Pyridine and Alkyne Functionality
The pyridine ring is a privileged N-containing heterocyclic scaffold, second only to piperidine in its prevalence among FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, π-stacking, and metal coordination, coupled with its metabolic stability, has cemented its status as a versatile building block in drug design.[2] The ethynyl group, a simple yet powerful functional group, introduces rigidity, linearity, and a unique electronic profile into a molecule. Its ability to span distances and probe binding pockets with specific directional interactions makes it an invaluable tool for optimizing ligand-receptor binding.
The conjugation of these two motifs into the ethynylpyridine scaffold creates a unique synergy, yielding molecules with remarkable biological properties. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement, while the linear alkyne linker can orient appended functionalities with high precision to access deep and narrow binding clefts. This guide will explore the chemical biology of ethynylpyridine derivatives, from their synthesis to their therapeutic applications, providing a comprehensive overview for the medicinal chemist.
Synthetic Methodologies: Forging the Ethynylpyridine Core
The construction of the C(sp²)-C(sp) bond is central to the synthesis of ethynylpyridine derivatives. Among the various cross-coupling reactions, the Sonogashira coupling has emerged as the most robust and widely adopted method for this transformation.[3][4]
The Sonogashira Coupling: A Cornerstone of Ethynylpyridine Synthesis
The Sonogashira reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and a base, typically an amine like triethylamine.[4][5] This reaction is highly efficient for the synthesis of ethynylpyridines, tolerating a wide range of functional groups and proceeding under relatively mild conditions.[3]
Generalized Sonogashira Coupling Reaction Scheme:
Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Ethynylpyridine [6]
This protocol details the synthesis of 4-ethynylpyridine via the coupling of 4-iodopyridine with trimethylsilylacetylene, followed by deprotection.
Materials:
-
4-Iodopyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Trimethylsilylacetylene (TMSA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Standard glassware for inert atmosphere reactions
Procedure:
Part A: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF to dissolve the solids, followed by the addition of Et₃N (2.5 eq).
-
To the stirring solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected 4-ethynylpyridine.
Part B: Deprotection
-
Dissolve the crude product from Part A in THF.
-
Add a solution of TBAF (1.1 eq) in THF dropwise to the stirring solution at room temperature.
-
Stir for 1 hour, monitoring the deprotection by TLC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-ethynylpyridine by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[7]
-
Palladium and Copper Catalysts: The palladium catalyst facilitates the oxidative addition of the halopyridine and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[4]
-
Base: The amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.
-
TMS Protecting Group: The use of a trimethylsilyl protecting group on the acetylene prevents its self-coupling and allows for a more controlled reaction. The silyl group is easily removed under mild conditions.[8]
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Ethynylpyridine Derivatives in Oncology: A Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] Ethynylpyridine derivatives have emerged as a particularly successful class of kinase inhibitors, with several compounds achieving FDA approval and many more in clinical development. The ethynylpyridine scaffold is adept at targeting the ATP-binding site of kinases, with the pyridine ring often forming key hydrogen bonds with the hinge region of the kinase, and the alkyne linker positioning substituents to achieve high affinity and selectivity.[10]
Targeting the ErbB Family of Receptors
The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a critical role in cell proliferation, survival, and differentiation.[6] Overexpression or mutation of these receptors is a key driver in several cancers, most notably breast and lung cancer.
Neratinib (HKI-272): An Irreversible Pan-ErbB Inhibitor
Neratinib is an FDA-approved irreversible pan-ErbB inhibitor for the treatment of HER2-positive breast cancer.[3] Its structure features a 4-anilino-3-cyanoquinoline core with an ethynylpyridine moiety.
Mechanism of Action: Neratinib covalently binds to a cysteine residue (Cys-805 in HER2) in the ATP-binding pocket of EGFR, HER2, and HER4, leading to irreversible inhibition of their kinase activity.[6] This blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, thereby inhibiting cell proliferation and inducing apoptosis.[3][6]
Signaling Pathway of Neratinib Action:
Caption: Neratinib inhibits HER2 signaling, blocking downstream pro-survival and proliferative pathways.
Dual Src/Abl Kinase Inhibition
The Src and Abl non-receptor tyrosine kinases are involved in various cellular processes, including cell growth, adhesion, and migration. The fusion protein BCR-ABL is the causative agent of chronic myeloid leukemia (CML).
Bosutinib (SKI-606): A Dual Src/Abl Inhibitor
Bosutinib is an FDA-approved dual inhibitor of Src and Abl kinases used for the treatment of CML.[11]
Mechanism of Action: Bosutinib binds to the ATP-binding site of both Src and Abl kinases, inhibiting their autophosphorylation and the phosphorylation of their downstream substrates.[12] This leads to the suppression of pro-proliferative signaling and the induction of apoptosis in cancer cells.[12]
Ponatinib (AP24534): A Pan-BCR-ABL Inhibitor
Ponatinib is a potent oral multi-targeted tyrosine kinase inhibitor designed to overcome resistance to other TKIs in CML, particularly the T315I "gatekeeper" mutation.[13][14] Its structure incorporates an imidazo[1,2-b]pyridazine core with an ethynyl linker.[13]
Mechanism of Action: The ethynyl linkage in ponatinib provides the structural rigidity necessary to effectively bind to the active site of both wild-type and mutated BCR-ABL, including the T315I mutant, which confers resistance to other inhibitors like imatinib.[13]
Other Notable Ethynylpyridine Kinase Inhibitors
-
Saracatinib (AZD0530): An inhibitor of Src family kinases that has been investigated in various solid tumors and is also being explored for Alzheimer's disease.[8][15][16]
-
Repotrectinib (TPX-0005): A next-generation kinase inhibitor targeting ROS1, TRK, and ALK, with activity against solvent-front mutations that confer resistance to other inhibitors.[7][17][18]
Table 1: Selected Ethynylpyridine Kinase Inhibitors in Clinical Development
| Compound (Code) | Primary Target(s) | Indications | Clinical Phase |
| Neratinib (HKI-272) | EGFR, HER2, HER4 | HER2+ Breast Cancer | Approved |
| Bosutinib (SKI-606) | Src, Abl | Chronic Myeloid Leukemia | Approved |
| Ponatinib (AP24534) | BCR-ABL (including T315I) | CML, Ph+ ALL | Approved |
| Saracatinib (AZD0530) | Src family kinases | Solid Tumors, Alzheimer's | Phase II |
| Repotrectinib (TPX-0005) | ROS1, TRK, ALK | NSCLC, Solid Tumors | Approved |
Emerging Applications of Ethynylpyridine Derivatives
While the impact of ethynylpyridine derivatives in oncology is well-established, their therapeutic potential extends to other disease areas.
Antiviral Activity
The unique structural features of ethynylpyridine derivatives make them attractive scaffolds for the development of novel antiviral agents.
One notable example is an AZT analog incorporating an ethynylpyridone nucleobase. This compound demonstrated a stronger inhibitory effect against Herpes Simplex Virus type 1 (HSV-1) than AZT in a plaque reduction assay.[6] The enhanced antiviral activity is attributed to the stronger base pairing of the ethynylpyridone with adenine compared to thymine, allowing it to more effectively compete with the natural substrate for viral polymerase.[6]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [5][11][15]
This protocol outlines a general procedure for determining the antiviral activity of a compound against HSV-1.
Materials:
-
Vero cells (or other susceptible host cells)
-
Herpes Simplex Virus-1 (HSV-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose
-
Crystal Violet solution
-
Test compound (ethynylpyridine derivative)
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, methylcellulose, and serial dilutions of the test compound.
-
Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that reduces the number of plaques by 50%.
Antimicrobial Activity
The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic resistance. Pyridine-containing compounds have a long history of use as antimicrobial agents, and the incorporation of an ethynyl group can enhance this activity.
While specific examples of ethynylpyridine derivatives as standalone antimicrobial agents are still emerging, the broader class of pyridine derivatives has shown significant promise.[9][18][19][20][21] The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination [1][13][22]
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Sterile 96-well microtiter plates
-
Test compound
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and add it to each well.
-
Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is an active area of research. Some pyridine derivatives have shown anti-inflammatory effects, and the ethynylpyridine scaffold presents an opportunity for the design of new modulators of inflammatory pathways.[23][24]
One of the key targets in inflammation is the cyclooxygenase-2 (COX-2) enzyme.[16][17]
Experimental Protocol: COX-2 Inhibition Assay [16][17][25][26]
This protocol provides a general method for screening compounds for their ability to inhibit COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compound
-
Positive control (e.g., celecoxib)
-
Detection reagents for prostaglandin E₂ (PGE₂) or other prostanoids (e.g., ELISA kit)
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the reaction buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the amount of PGE₂ produced using an ELISA or other suitable detection method.
-
Calculate the percentage of COX-2 inhibition by the test compound compared to the vehicle control.
-
Determine the IC₅₀ value of the compound.
Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research into ethynylpyridine derivatives has generated a wealth of structure-activity relationship (SAR) data. For kinase inhibitors, the substitution pattern on the pyridine ring and the nature of the group at the terminus of the ethynyl linker are critical for achieving high potency and selectivity. For example, in the case of ponatinib, the specific arrangement of the ethynyl-imidazo[1,2-b]pyridazine moiety is crucial for its ability to inhibit the T315I mutant of BCR-ABL.[13]
The future of ethynylpyridine derivatives in medicinal chemistry is bright. The continued exploration of this versatile scaffold is likely to yield novel therapeutic agents for a wide range of diseases. Key areas for future research include:
-
Exploration of new therapeutic targets: While kinase inhibition is a well-established application, the potential of ethynylpyridines to modulate other target classes, such as G-protein coupled receptors and epigenetic targets, remains largely untapped.
-
Development of novel synthetic methodologies: While the Sonogashira coupling is a powerful tool, the development of new, more sustainable, and efficient methods for the synthesis of ethynylpyridines will accelerate drug discovery efforts.
-
Application in targeted drug delivery: The unique chemical properties of the ethynyl group could be exploited for the development of targeted drug delivery systems, such as antibody-drug conjugates or probes for chemical biology.
Conclusion
The ethynylpyridine scaffold has proven to be a remarkably fruitful platform for the discovery of new medicines. Its unique combination of structural rigidity, electronic properties, and synthetic accessibility has enabled the development of highly potent and selective drugs, particularly in the field of oncology. As our understanding of the chemical biology of this privileged scaffold deepens, we can anticipate the emergence of a new generation of ethynylpyridine-based therapeutics with improved efficacy and safety profiles for a diverse range of human diseases.
References
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. SciSpace. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC Infectious Diseases. 2023. Available from: [Link]
-
Plaque reduction assay to verify the antiviral activity of Californian... ResearchGate. Available from: [Link]
-
IBT Bioservices. Guide to In Vitro Antiviral Testing. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. 2022. Available from: [Link]
-
A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology. 2017. Available from: [Link]
-
Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd... ResearchGate. Available from: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. 2003. Available from: [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. International Journal of Molecular Sciences. 2025. Available from: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. 2012. Available from: [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][6][22]Thiadiazole Moiety. Chemistry & Biodiversity. 2024. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022. Available from: [Link]
-
Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. OncoTargets and Therapy. 2014. Available from: [Link]
-
Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). Medicinal Chemistry. 2021. Available from: [Link]
-
A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research. 2017. Available from: [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available from: [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research-Bollettino della Società Italiana di Biologia Sperimentale. 2020. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. 2022. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. 2022. Available from: [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. Available from: [Link]
-
4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection. Journal of Medicinal Chemistry. 2023. Available from: [Link]
-
Tyrosine Kinase Inhibitors. StatPearls. 2023. Available from: [Link]
-
Tyrosine Kinase Inhibitors. StatPearls. 2023. Available from: [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science. 2021. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available from: [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available from: [Link]
-
(PDF) Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4FoxP3 Regulatory T Cells in Experimental Acute Lung Injury. ResearchGate. Available from: [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research. 2014. Available from: [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. 2021. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. Rasayan Journal. 2018. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 14. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury | MDPI [mdpi.com]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. mdpi.com [mdpi.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. researchgate.net [researchgate.net]
Physicochemical Characteristics and Applied Synthetic Utility of 5-(Cyclopropylmethoxy)-2-ethynylpyridine
Executive Summary
In modern medicinal chemistry and drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 5-(Cyclopropylmethoxy)-2-ethynylpyridine (CAS: 1224719-29-2) represents a highly privileged, bifunctional scaffold. It combines the metabolic resilience of a cyclopropylmethoxy ether with the synthetic versatility of a terminal alkyne. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in central nervous system (CNS) drug design, and field-proven synthetic workflows for its application.
Structural Rationale & Physicochemical Profiling
The molecular architecture of 5-(Cyclopropylmethoxy)-2-ethynylpyridine is engineered to balance lipophilicity, target engagement, and metabolic stability.
Quantitative Physicochemical Data
To predict its behavior in biological systems and organic solvents, we must analyze its core physicochemical parameters. The data below highlights its suitability as a precursor for CNS-active agents.
| Property | Value | Rationale / Significance |
| Molecular Formula | C₁₁H₁₁NO | Low molecular footprint allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Molecular Weight | 173.21 g/mol | Ideal for fragment-based drug discovery (FBDD) and multi-step synthesis. |
| LogP (Predicted) | ~2.5 - 3.0 | Optimal lipophilicity range for crossing the blood-brain barrier (BBB) via passive diffusion. |
| Topological Polar Surface Area | 22.12 Ų | Well below the 90 Ų threshold required for excellent CNS penetration. |
| Hydrogen Bond Donors | 0 | Absence of H-bond donors minimizes desolvation energy penalties during membrane permeation. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and ether oxygen serve as key interaction points for target binding pockets. |
The Causality of the Cyclopropylmethoxy Group
A common liability in drug development is the rapid clearance of compounds containing linear alkoxy groups (e.g., methoxy, ethoxy) due to Cytochrome P450 (CYP450)-mediated O-dealkylation. The incorporation of the cyclopropylmethoxy group is a deliberate bioisosteric strategy.
Mechanistic Causality: The cyclopropyl ring increases the s-character of the adjacent α-C-H bonds, raising the bond dissociation energy required for hydrogen atom abstraction by the CYP450 heme-oxo species. Additionally, the rigid steric bulk of the cyclopropyl ring restricts the conformational flexibility needed to perfectly align within the CYP450 catalytic pocket. This dual electronic and steric effect drastically improves the half-life of the compound in human liver microsomes (HLM) while maintaining the lipophilicity required for BBB transit .
Pharmacological Context: mGluR5 Allosteric Modulation
The 2-ethynylpyridine moiety is a well-documented pharmacophore in the development of Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGluR5). Classic mGluR5 NAMs, such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and M-PEPy, utilize the ethynyl spacer to maintain a rigid, linear geometry between two aromatic systems .
By utilizing 5-(Cyclopropylmethoxy)-2-ethynylpyridine as a starting material, researchers can rapidly access novel MPEP analogs. The alkyne serves as a rigid vector that projects the pyridine ring deep into the allosteric binding pocket of the seven-transmembrane (7TM) domain of mGluR5, effectively locking the receptor in an inactive conformation and preventing Gq-protein coupling.
Mechanism of action for ethynylpyridine-derived mGluR5 negative allosteric modulators.
Synthetic Workflows & Self-Validating Protocols
The terminal alkyne of 5-(Cyclopropylmethoxy)-2-ethynylpyridine is a highly reactive handle. Below are two field-proven, self-validating protocols for its functionalization.
Synthetic divergence of 5-(Cyclopropylmethoxy)-2-ethynylpyridine via Pd/Cu catalysis.
Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol is designed to couple the terminal alkyne with an aryl iodide or bromide to generate rigid diarylalkynes .
Mechanistic Causality of Reagents:
-
Pd(PPh₃)₂Cl₂ (Precatalyst): Chosen for its air stability. It reduces in situ to the active Pd(0) species, which undergoes oxidative addition into the aryl halide bond.
-
CuI (Co-catalyst): Reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate, which is essential for the transmetalation step to the palladium center.
-
Triethylamine (TEA): Serves a dual purpose as both the solvent and the base. It neutralizes the HX byproduct, driving the catalytic cycle forward, and coordinates to the copper to facilitate alkyne deprotonation.
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-(Cyclopropylmethoxy)-2-ethynylpyridine (1.0 equiv) and the desired aryl iodide (1.05 equiv).
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (2.0 mol%) and CuI (4.0 mol%).
-
Solvent Addition: Inject anhydrous, degassed Triethylamine (TEA) (10 mL/mmol). Note: Thorough degassing is critical to prevent oxygen-driven Glaser homocoupling of the alkyne.
-
Reaction: Stir the mixture at 25 °C (or up to 60 °C for aryl bromides) for 4–12 hours.
-
Self-Validation Check (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation: The reaction is complete when the aryl halide is consumed. The appearance of a mass corresponding to [M+H]⁺ of the cross-coupled product confirms successful transmetalation and reductive elimination. If the Glaser homocoupling product exceeds 5%, the argon manifold must be checked for leaks.
-
-
Workup: Filter the mixture through a pad of Celite to remove metal salts, concentrate in vacuo, and purify via silica gel chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For the generation of chemical probes or PROTAC linkers, the alkyne can be reacted with organic azides to form 1,4-disubstituted 1,2,3-triazoles.
Mechanistic Causality of Reagents:
-
CuSO₄ / Sodium Ascorbate: Generating Cu(I) in situ from Cu(II) via sodium ascorbate is vastly superior to using direct Cu(I) salts (like CuI), as it prevents the rapid disproportionation and oxidation of the catalyst, ensuring a continuous supply of the active catalytic species.
Step-by-Step Protocol:
-
Preparation: Dissolve 5-(Cyclopropylmethoxy)-2-ethynylpyridine (1.0 equiv) and the target azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). The solution will typically turn from blue to light yellow/green, indicating the formation of Cu(I).
-
Reaction: Stir at room temperature for 2–6 hours.
-
Self-Validation Check (IPC): Monitor the reaction using Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR).
-
Validation: The reaction is validated as complete when the strong alkyne C≡C stretch (~2100 cm⁻¹) and the intense azide N=N=N stretch (~2100 cm⁻¹) completely disappear from the spectrum.
-
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Conclusion
5-(Cyclopropylmethoxy)-2-ethynylpyridine is a masterfully designed intermediate that bridges the gap between synthetic accessibility and favorable pharmacokinetics. By understanding the causality behind its structural features—namely the metabolic shielding of the cyclopropyl ring and the precise geometry of the ethynyl linker—drug development professionals can leverage this compound to construct highly selective, CNS-penetrant therapeutics and robust chemical probes.
References
-
"Sonogashira Coupling", Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry. URL:[Link]
-
"2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine", Molecular Imaging and Contrast Agent Database (MICAD), NCBI. URL:[Link]
-
"Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules", Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of 2-Ethynylpyridine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of potent and selective kinase inhibitors has driven medicinal chemistry to explore innovative molecular architectures. Among these, the 2-ethynylpyridine scaffold has emerged as a particularly compelling motif, ingeniously combining a well-established hinge-binding element with a reactive "warhead" for covalent targeting. This technical guide provides an in-depth exploration of the history, discovery, and rationale behind the development of 2-ethynylpyridine-based kinase inhibitors. We will delve into the fundamental principles of their design, their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to be a comprehensive resource for researchers and drug development professionals seeking to understand and leverage this powerful class of kinase inhibitors.
Introduction: The Kinase Inhibitor Revolution and the Rise of Covalent Targeting
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in the 21st century.[1][2] The groundbreaking success of imatinib, the first kinase inhibitor to receive FDA approval in 2001, heralded a new era of targeted cancer therapy.[3] The majority of early kinase inhibitors were designed to be ATP-competitive, reversibly binding to the highly conserved ATP-binding pocket of the kinase domain.[4] However, challenges such as acquired resistance and the need for improved selectivity spurred the development of new strategies.
One of the most significant advancements has been the resurgence of interest in covalent inhibitors.[5][6][7] These inhibitors form a stable, covalent bond with a specific amino acid residue within the target protein, leading to prolonged and often irreversible inhibition.[5] This approach offers several advantages, including increased potency, longer duration of action, and the ability to target shallow binding pockets.[6] The design of these "targeted covalent inhibitors" (TCIs) relies on the rational incorporation of a reactive electrophilic group, or "warhead," onto a scaffold that provides initial non-covalent binding affinity and selectivity.[8]
The 2-Ethynylpyridine Scaffold: A Marriage of Recognition and Reactivity
The 2-ethynylpyridine scaffold is a prime example of rational drug design in the context of covalent kinase inhibitors. It elegantly combines two key functionalities: a pyridine ring for hinge binding and an ethynyl group as a covalent warhead.
The Pyridine Core: A Privileged Hinge-Binder
The pyridine ring is a well-established "hinge-binder" in kinase inhibitor design.[9][10] The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and plays a crucial role in ATP binding.[11] The nitrogen atom of the pyridine ring and an adjacent amino or other hydrogen-bond donor group can form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, mimicking the interactions of the adenine portion of ATP.[11][12] This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for its inhibitory activity.
The Ethynyl Group: A Tunable Covalent Warhead
The ethynyl (–C≡CH) group serves as the electrophilic warhead in 2-ethynylpyridine-based inhibitors. It can act as a Michael acceptor, reacting with nucleophilic amino acid residues such as cysteine or lysine within the kinase active site to form a stable covalent bond.[13] The reactivity of the ethynyl group can be modulated by the electronic properties of the pyridine ring and other substituents on the inhibitor molecule.[14] This allows for the fine-tuning of the inhibitor's reactivity to achieve a balance between potent on-target engagement and minimal off-target reactions.
The use of an ethynyl group as a bioisostere for other functionalities, such as halogens, has also been explored in drug design, highlighting its versatility.[15][16] In the context of covalent inhibitors, the ethynyl group offers a less reactive alternative to more common warheads like acrylamides, which can sometimes lead to off-target toxicity.[14]
A Reconstructed History: The Rational Evolution of a Scaffold
While a singular "discovery" event for the 2-ethynylpyridine scaffold in kinase inhibition is not readily apparent in the literature, its emergence can be understood as a logical progression in the field of rational drug design. The timeline can be pieced together from several key developments:
-
Early Kinase Inhibitors and the Importance of the Hinge: The development of early ATP-competitive kinase inhibitors in the 1990s and early 2000s established the critical role of the hinge-binding interaction for achieving potency.[1] Scaffolds like quinazolines and pyridopyrimidines, which contain nitrogen heterocycles capable of forming these interactions, became "privileged" structures in kinase inhibitor design.[8]
-
The Renaissance of Covalent Inhibitors: Although the first covalent drugs like penicillin have been known for decades, the early 21st century saw a renewed interest in the rational design of targeted covalent inhibitors for kinases.[7][8] This was driven by the need to overcome resistance to reversible inhibitors and to achieve higher potency and selectivity.
-
The Rise of the "Warhead" Concept: The concept of attaching a reactive electrophilic group, or "warhead," to a high-affinity scaffold became a central strategy in the design of covalent inhibitors.[6] Acrylamides were among the first and most widely used warheads, as seen in FDA-approved drugs like afatinib and ibrutinib.[6][14]
-
Exploration of Alternative Warheads: As the field matured, researchers began to explore a wider range of electrophilic groups to fine-tune reactivity and improve safety profiles. The ethynyl group, being a mild Michael acceptor, emerged as a promising alternative.
-
Combining the Best of Both Worlds: The logical next step was to combine a proven hinge-binding scaffold with this emerging covalent warhead. The 2-ethynylpyridine motif represents this rational combination, leveraging the well-understood hinge-binding properties of the pyridine ring and the covalent-trapping ability of the ethynyl group. Seminal work on 6-ethynylpurines as covalent inhibitors of Nek2 kinase demonstrated the viability of this approach, where the ethynyl group was strategically placed to react with a nearby cysteine residue.[13]
Mechanism of Action: A Two-Step Irreversible Embrace
The inhibitory action of a 2-ethynylpyridine-based kinase inhibitor is a two-step process:
-
Reversible Binding: The inhibitor first binds non-covalently to the ATP-binding pocket of the kinase. This initial binding is driven by interactions such as the hydrogen bonds between the pyridine ring and the hinge region, as well as other hydrophobic and van der Waals interactions with the surrounding amino acid residues. This reversible binding step is characterized by an inhibition constant (Ki).
-
Covalent Bond Formation: Once the inhibitor is correctly oriented within the active site, the electrophilic ethynyl group is positioned in close proximity to a nucleophilic amino acid residue (e.g., the thiol group of a cysteine). The nucleophile then attacks the terminal carbon of the alkyne in a Michael addition reaction, forming a stable covalent bond. This irreversible step is characterized by a rate constant of inactivation (kinact).
The overall potency of a covalent inhibitor is a function of both its initial binding affinity (Ki) and its rate of covalent modification (kinact).
Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity
Systematic modification of the 2-ethynylpyridine scaffold is crucial for optimizing its inhibitory activity, selectivity, and pharmacokinetic properties. The following table summarizes key SAR insights gleaned from the literature on pyridine-based and covalent kinase inhibitors.
| Position of Modification | Type of Modification | Effect on Activity/Selectivity | Rationale |
| Pyridine Ring | Substitution with small, electron-donating groups | Can enhance hinge-binding interactions | Modulates the basicity and hydrogen-bonding capacity of the pyridine nitrogen. |
| Substitution with bulky groups | Often detrimental to activity | Can cause steric clashes with the hinge region. | |
| Position 3 or 5 | Introduction of various substituents | Can exploit other pockets within the ATP-binding site for increased affinity and selectivity | These positions often point towards solvent-exposed regions or other sub-pockets. |
| Ethynyl Group | Bioisosteric replacement with other warheads (e.g., acrylamide, cyanoacrylamide) | Can modulate reactivity and potentially alter the covalent binding mechanism (reversible vs. irreversible) | Different warheads have varying electrophilicity and reaction kinetics.[17] |
| Substituent on the Ethynyl Group | Addition of small groups | May impact reactivity and interaction with the local environment of the targeted nucleophile | Can alter the electronics and sterics of the Michael acceptor. |
Experimental Protocols
The following sections provide generalized, yet detailed, experimental protocols for the synthesis and evaluation of 2-ethynylpyridine-based kinase inhibitors. These protocols are based on established methodologies in the field.[18][19][20]
General Synthesis of 2-Ethynylpyridine-Based Kinase Inhibitors
A common synthetic route to 2-ethynylpyridine derivatives involves a Sonogashira cross-coupling reaction between a 2-halopyridine and a terminal alkyne.
Step 1: Synthesis of the 2-Halopyridine Core
The synthesis of the core pyridine scaffold can be achieved through various established methods depending on the desired substitution pattern. For a generic 2-amino-4-substituted-6-halopyridine, a multi-step synthesis might be employed starting from commercially available materials.
Step 2: Sonogashira Coupling
-
Materials:
-
2-Halopyridine derivative (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Palladium(II) catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halopyridine derivative, Pd(PPh3)2Cl2, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base and trimethylsilylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-(trimethylsilylethynyl)pyridine intermediate.
-
Step 3: Deprotection of the Silyl Group
-
Materials:
-
2-(Trimethylsilylethynyl)pyridine intermediate (1.0 eq)
-
Deprotecting agent (e.g., Potassium carbonate, Tetrabutylammonium fluoride (TBAF))
-
Solvent (e.g., Methanol, THF)
-
-
Procedure:
-
Dissolve the 2-(trimethylsilylethynyl)pyridine intermediate in the chosen solvent.
-
Add the deprotecting agent and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the final 2-ethynylpyridine derivative.
-
Further purification by chromatography may be necessary.
-
In Vitro Kinase Inhibition Assay: Time-Dependent IC50 Determination
This assay is crucial for demonstrating the time-dependent nature of inhibition, a hallmark of covalent inhibitors.[18]
-
Materials:
-
Purified target kinase
-
2-Ethynylpyridine-based inhibitor (test compound)
-
ATP
-
Kinase-specific substrate (e.g., a peptide)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase and the test compound dilutions to the assay buffer. Include a DMSO vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature (e.g., 30 °C).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The ATP concentration should be at or near its Km for the kinase.
-
Allow the kinase reaction to proceed for a fixed time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
For each pre-incubation time point, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Expected Outcome: For a covalent inhibitor, the IC50 value will decrease with increasing pre-incubation time, indicating time-dependent inhibition.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This method provides direct evidence of covalent bond formation between the inhibitor and the target kinase.[19]
-
Materials:
-
Purified target kinase
-
2-Ethynylpyridine-based inhibitor
-
Incubation buffer
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a liquid chromatography system)
-
-
Procedure:
-
Incubate the purified kinase with a molar excess (e.g., 5-10 fold) of the inhibitor in the incubation buffer for a sufficient time to allow for covalent modification (e.g., 1-4 hours) at a controlled temperature. A DMSO vehicle control should be run in parallel.
-
Desalt the protein samples to remove excess inhibitor and buffer components.
-
Analyze the intact protein samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein.
-
-
Expected Outcome: The mass spectrum of the inhibitor-treated kinase will show a mass shift corresponding to the molecular weight of the inhibitor, confirming the formation of a covalent adduct. The unmodified protein peak will be observed in the control sample.
Applications and Future Perspectives
The 2-ethynylpyridine scaffold has demonstrated significant potential in the development of targeted therapies, particularly in oncology. The ability to form a covalent bond with the target kinase can lead to inhibitors with superior efficacy and the potential to overcome certain forms of drug resistance.
Future research in this area is likely to focus on:
-
Improving Selectivity: While covalent inhibition can enhance selectivity, further optimization of the scaffold is needed to minimize off-target effects.
-
Targeting Other Nucleophiles: While cysteine is the most common target for covalent inhibitors, the development of 2-ethynylpyridine-based inhibitors that target other nucleophilic residues, such as lysine, is an active area of research.
-
Reversible Covalent Inhibition: The design of 2-ethynylpyridine derivatives that form reversible covalent bonds could offer a way to balance the benefits of covalent targeting with an improved safety profile.[21]
-
Expanding Therapeutic Areas: While oncology is the primary focus, the application of these inhibitors to other diseases where kinases play a role, such as inflammatory and neurodegenerative disorders, is a promising avenue for future exploration.
Conclusion
The 2-ethynylpyridine scaffold represents a successful example of rational drug design, combining a privileged hinge-binding motif with a tunable covalent warhead. Its history is intertwined with the broader evolution of kinase inhibitors, from reversible ATP-competitive molecules to highly targeted covalent agents. The principles and protocols outlined in this technical guide provide a framework for the continued exploration and development of this important class of kinase inhibitors, with the ultimate goal of delivering more effective and durable therapies for a range of human diseases.
Sources
- 1. scielo.br [scielo.br]
- 2. A historical overview of protein kinases and their targeted small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 8. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 9. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Protocols for 5-(Cyclopropylmethoxy)-2-ethynylpyridine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Utility: Advanced building block for mGluR5 negative allosteric modulators and CuAAC "click" chemistry applications.
Executive Summary
5-(Cyclopropylmethoxy)-2-ethynylpyridine is a critical heteroaryl alkyne intermediate in pharmaceutical development. Synthesizing terminal alkynes on a multi-gram to kilogram scale presents significant safety and yield challenges, primarily due to the hazards of acetylene gas and the propensity for alkyne homocoupling. This application note details a highly scalable, self-validating three-step synthetic protocol. By leveraging a trimethylsilyl (TMS) protection strategy and optimized Pd/Cu co-catalysis, this route achieves an overall yield of >75% with exceptional purity (>99.5%), avoiding hazardous reagents while ensuring reproducible scale-up.
Mechanistic Rationale & Retrosynthetic Strategy
The retrosynthetic approach disconnects the target molecule into three highly efficient transformations:
-
Williamson Ether Synthesis (O-Alkylation): The cyclopropylmethoxy moiety is installed via the alkylation of 2-bromo-5-hydroxypyridine. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides the exact basicity required to deprotonate the hydroxyl group (pKa ~8.5) without degrading the alkylating agent. DMF ensures optimal solvation of the phenoxide-like intermediate, driving the reaction forward.
-
Sonogashira Cross-Coupling: Forging the C-C bond requires overcoming the electronic deactivation inherent to the pyridine ring. A Pd/Cu co-catalyzed system is employed using Trimethylsilylacetylene (TMSA) as a safe, liquid surrogate for acetylene. The use of a bulky, electron-rich precatalyst like Pd(PPh₃)₂Cl₂ facilitates the rate-determining oxidative addition into the C(sp²)–Br bond 1.
-
Desilylation: Mild basic methanolysis rapidly cleaves the Si-C bond to reveal the terminal alkyne, bypassing the need for aggressive fluoride sources (e.g., TBAF) which complicate aqueous workups on a large scale.
Synthesis Workflow Visualization
Three-step scalable synthesis route for 5-(Cyclopropylmethoxy)-2-ethynylpyridine.
Step-by-Step Scalable Protocols
Step 1: Synthesis of 2-Bromo-5-(cyclopropylmethoxy)pyridine
Objective: High-yielding O-alkylation to establish the ether linkage 2. Validation Tracking: HPLC monitoring for the disappearance of the highly polar 2-bromo-5-hydroxypyridine peak.
-
Charge: To a 2 L jacketed reactor equipped with a mechanical stirrer, add 2-bromo-5-hydroxypyridine (100.0 g, 0.57 mol) and anhydrous DMF (800 mL).
-
Deprotonation: Add K₂CO₃ (119.0 g, 0.86 mol, 1.5 eq). Stir the suspension at 25°C for 30 minutes to ensure complete formation of the phenoxide intermediate.
-
Alkylation: Add cyclopropylmethyl bromide (85.3 g, 0.63 mol, 1.1 eq) dropwise over 20 minutes to manage the mild exotherm.
-
Heating: Elevate the reactor temperature to 80°C and maintain for 4 hours.
-
Workup: Cool to room temperature. Quench by pouring the mixture into 2 L of ice-cold distilled water. Extract with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for purging residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil.
Step 2: Sonogashira Coupling with TMSA
Objective: C-C bond formation via Pd/Cu catalysis 3. Validation Tracking: In-process TLC (Hexanes:EtOAc 4:1) indicating the shift of the starting material to a higher Rf value (TMS-alkyne).
-
Charge: In a 2 L reactor, dissolve 2-bromo-5-(cyclopropylmethoxy)pyridine (110.0 g, 0.48 mol) in anhydrous Triethylamine (Et₃N, 1 L). Et₃N serves as both the solvent and the stoichiometric base required to neutralize HBr generated in the catalytic cycle.
-
Degassing (Critical Step): Sparge the solution with ultra-pure Nitrogen for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of the alkyne, which drastically reduces yield.
-
Catalyst Addition: Under a positive N₂ stream, add Pd(PPh₃)₂Cl₂ (6.7 g, 9.6 mmol, 2 mol%) and CuI (3.6 g, 19.2 mmol, 4 mol%).
-
Alkyne Addition: Add Trimethylsilylacetylene (TMSA) (56.6 g, 0.58 mol, 1.2 eq) via a syringe pump over 30 minutes.
-
Heating: Heat the mixture to 60°C for 6 hours.
-
Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove precipitated triethylammonium bromide and Pd/Cu salts. Concentrate the filtrate and purify via a short silica gel plug (Hexanes:EtOAc 9:1).
Mechanism of the Pd/Cu co-catalyzed Sonogashira cross-coupling step.
Step 3: Desilylation to Target API Building Block
Objective: Removal of the TMS protecting group to reveal the terminal alkyne. Validation Tracking: GC-MS confirming the loss of 72 Da (TMS group) and the appearance of the target mass.
-
Charge: Dissolve the TMS-protected intermediate (120.0 g, 0.49 mol) in Methanol (1.2 L).
-
Cleavage: Add K₂CO₃ (6.8 g, 0.049 mol, 0.1 eq). The basic methanolysis rapidly cleaves the Si-C bond.
-
Reaction: Stir at 25°C for 2 hours.
-
Workup: Concentrate the mixture to remove methanol. Partition the residue between Dichloromethane (DCM, 800 mL) and Water (800 mL). Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield 5-(Cyclopropylmethoxy)-2-ethynylpyridine.
Process Optimization & Quantitative Data
The following table summarizes the optimized metrics for a 100-gram scale validation batch, demonstrating the robustness and efficiency of the chosen parameters.
| Step | Transformation | Reagents & Conditions | Scale (Input) | Yield (%) | Purity (HPLC) |
| 1 | O-Alkylation | K₂CO₃, DMF, 80°C, 4h | 100.0 g | 88.5% | 98.2% |
| 2 | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60°C, 6h | 110.0 g | 92.1% | 99.1% |
| 3 | Desilylation | K₂CO₃, MeOH, RT, 2h | 120.0 g | 95.4% | >99.5% |
Safety & Scale-up Considerations
-
Exotherm Management: The addition of TMSA in Step 2 initiates a delayed exotherm as the catalytic cycle activates. Controlled addition via a syringe pump is mandatory on scales >50g to prevent thermal runaway.
-
Genotoxic Impurities (GTIs): Alkylating agents like cyclopropylmethyl bromide are potential GTIs. The workup in Step 1 (aqueous quench and sequential washes) is specifically designed to hydrolyze and purge unreacted alkyl halides.
-
Heavy Metal Scavenging: For downstream pharmaceutical applications, residual Palladium and Copper must be reduced to <10 ppm. It is highly recommended to treat the final organic phase of Step 3 with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 4 hours prior to final concentration.
References
- Boulton, L. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Synchem. 2-Bromo-5-(cyclopropylmethoxy)pyridine - Product Specifications & Synthesis.
- National Institute of Informatics (NII). Three-component, one-pot tandem Sonogashira/Suzuki–Miyaura coupling reactions and derivatization for the synthesis.
Sources
Application Note: Optimized Sonogashira Coupling Strategies for 5-(Cyclopropylmethoxy)-2-ethynylpyridine
Executive Summary
The Sonogashira cross-coupling reaction is a highly versatile method for the construction of C(sp²)–C(sp) bonds, widely utilized in the synthesis of pharmaceutical intermediates and advanced materials[1]. However, applying this methodology to complex, electron-rich heteroaromatic building blocks such as 5-(cyclopropylmethoxy)-2-ethynylpyridine presents unique mechanistic challenges. This application note provides a field-validated, self-validating guide to optimizing coupling conditions for this specific substrate. By balancing electrophile reactivity, catalyst longevity, and stringent impurity control, these protocols ensure high-yielding, scalable syntheses.
Mechanistic Causality & Substrate Specificity
As a Senior Application Scientist, it is critical to look beyond standard reaction conditions and understand the specific electronic and steric demands of the substrate:
-
The Heteroatom Coordination Effect: The pyridine nitrogen in 5-(cyclopropylmethoxy)-2-ethynylpyridine is highly nucleophilic. This nucleophilicity is further augmented by the electron-donating nature of the 5-alkoxy substituent. Consequently, the substrate can act as a competing ligand, binding to the palladium center and effectively poisoning the catalyst by trapping it in off-cycle resting states[2]. To counteract this, protocols must employ either highly active bidentate ligands (e.g., dppf) or sterically demanding monodentate phosphines (e.g., XPhos) that prevent stable Pd-pyridine complexation[1].
-
Glaser-Hay Homocoupling Mitigation: Terminal alkynes readily undergo oxidative homocoupling in the presence of copper co-catalysts and trace oxygen[3]. For pharmaceutical applications, this dimer impurity must be strictly controlled (<0.5%). Mechanistically, this is achieved through rigorous solvent sparging (deoxygenation) and the slow, controlled addition of the alkyne to maintain a low steady-state concentration[1].
-
Acid Sensitivity of the Pharmacophore: The cyclopropylmethoxy group is susceptible to ring-opening or cleavage under strongly acidic conditions. Therefore, maintaining a strictly basic environment during both the catalytic cycle and the subsequent aqueous workup is a non-negotiable parameter for this substrate.
-
Electrophile Activation: The rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) species. While aryl iodides react rapidly at room temperature, aryl chlorides possess a high C–Cl bond dissociation energy, requiring elevated temperatures and electron-rich, bulky ligands to drive the reaction forward[4].
Logical Workflow for Condition Selection
Logical workflow for selecting Sonogashira conditions based on electrophile reactivity.
Quantitative Optimization Data
The following table summarizes the optimized parameters for coupling 5-(cyclopropylmethoxy)-2-ethynylpyridine with various classes of aryl halides. These parameters reflect the necessary adjustments in catalyst loading and thermal activation required to drive complete conversion while suppressing side reactions[1],[5].
| Electrophile Type | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Homocoupling (%) |
| Aryl Iodide | 2 mol% PdCl2(PPh3)2 / 4 mol% CuI | TEA / THF | 25 | 4 | 92 - 96 | < 1.0 |
| Aryl Bromide | 5 mol% Pd(dppf)Cl2 / 5 mol% CuI | DIPEA / DMF | 60 | 8 | 85 - 90 | < 2.0 |
| Aryl Chloride | 2 mol% Pd(OAc)2 / 4 mol% XPhos | Cs₂CO₃ / 1,4-Dioxane | 90 | 12 | 78 - 85 | Not Detected |
Validated Experimental Protocols
Protocol A: Standard Cu-Co-Catalyzed Coupling (Optimized for Aryl Iodides)
Mechanistic Rationale: Aryl iodides undergo facile oxidative addition. Therefore, a standard, cost-effective Pd(II) precatalyst can be utilized at room temperature. Self-Validating System: This protocol relies on visual checkpoints. A color shift from pale yellow to dark amber confirms the reduction of Pd(II) to the active Pd(0) species. A persistent green or blue tint indicates Cu(II) formation due to oxygen ingress, signaling a compromised reaction that requires immediate re-sparging[3].
Step-by-Step Methodology:
-
System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), PdCl2(PPh3)2 (0.02 equiv), and CuI (0.04 equiv).
-
Atmosphere Control: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Strict exclusion of oxygen is mandatory to prevent the oxidation of the Cu-acetylide intermediate, which leads to Glaser-Hay homocoupling.
-
Solvent Addition: Inject anhydrous, degassed THF (0.2 M relative to the aryl iodide) and anhydrous Triethylamine (TEA, 1.5 equiv). Stir for 10 minutes at 25 °C. The solution should turn a deep amber color.
-
Alkyne Addition: Dissolve 5-(cyclopropylmethoxy)-2-ethynylpyridine (1.05 equiv) in a minimal amount of degassed THF. Inject this solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the alkyne, statistically disfavoring homodimerization.
-
Monitoring & Workup: Monitor via LC-MS. Upon complete consumption of the aryl iodide (typically 4 hours), quench the reaction with saturated aqueous NH₄Cl (basified to pH 8 with NH₄OH to protect the cyclopropylmethoxy group). Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Copper-Free Coupling (Optimized for Aryl Chlorides)
Mechanistic Rationale: Aryl chlorides are notoriously sluggish in oxidative addition. Elevated temperatures are required, which, in the presence of copper, would rapidly degrade the alkyne and promote massive homocoupling. By eliminating copper and utilizing the bulky, electron-rich XPhos ligand, the oxidative addition is accelerated while the homocoupling pathway is mechanistically blocked[1],[2]. Self-Validating System: Success is validated by in-process LC-MS analysis showing <0.1% homodimer formation even after prolonged thermal stress (12+ hours).
Step-by-Step Methodology:
-
Reagent Charging: In a thick-walled pressure vial, combine the aryl chloride (1.0 equiv), 5-(cyclopropylmethoxy)-2-ethynylpyridine (1.2 equiv), Pd(OAc)2 (0.02 equiv), XPhos (0.04 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).
-
Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.15 M). Sparge the heterogeneous mixture directly with Argon for 15 minutes. Seal the vial with a Teflon-lined cap.
-
Thermal Activation: Heat the reaction block to 90 °C and stir vigorously (1000 rpm) for 12 hours. Causality: Vigorous stirring is essential because the inorganic base (Cs₂CO₃) is insoluble in Dioxane; the reaction occurs at the solid-liquid interface.
-
Isolation: Cool to room temperature. Dilute with EtOAc and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via reverse-phase chromatography or recrystallization.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfpk2BQxNDcGxNcVry59doGuz-J4uKKtceEN-D2GDk2XTg--dgGXuBlAOU2SE4C_VtaSUIEZzdnWEqzcs-nNkbc7IU9hm4boW4xvuZSh--4jRcBVPGOn3_cqS9unNPt-D9Z_PfvyTlZ3mnTqWi122LoyxDjt9zJL5eyMjukrhRo1Wr04bzbOKyBXyvf70a]
- Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C-OH Bond Activation Using PyBrOP. nih.gov.[https://vertexaisearch.cloud.google.
- Sonogashira Coupling - Organic Chemistry Portal. organic-chemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER-Yzw4tAShO_wCEFYUYUP1x7mbYcuOFmT-ZBAOs-2gql70eLFuwXwmAfm0w2gF50BSsbwo6V81zxWNqGrD5U2YHqBpwCR_6J2qjpJZo5_fRneJSR4e3U1c0XUCTveZMhn0u7ycsnz60b5dd8f2Q5K2XnbZYb3-VwLK7ktVHlFoYYgIDVp]
- Sonogashira coupling - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbVX1ScHMskcTxAotSFeNf4omjRGd7SERRXC1ti5RZRKZw_tHerx337sKgfwN_LjAF-oXqOaSEzp_lA385TdxbTzvemn2PFgUi2KvO8o7WNiHb_MuFp4ujZj5PV4N0BZj5haV_bitqfVe0MMyW]
- Sonogashira Coupling Reaction with Diminished Homocoupling. ntu.edu.tw.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6N1qTfhmRv5WBIc9t9XpSvnq3M_HvD8VSbVBWNXQwg2pGzI6sFHVB76o3tzpPKoD6hAvF3etKK7nwznT9deuLUUscx63bQnOkMufahQposYH6jFs_MozhDCYAMgG1hoJHYJsP7ohiXZc80mxZYJuhFmG3bcdooLVJjCc14hF8LBEvLpZAMg99wzMJYOKkUaY8IWk=]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C-OH Bond Activation Using PyBrOP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Click chemistry applications of 5-(Cyclopropylmethoxy)-2-ethynylpyridine
Application Note: Click Chemistry Workflows Utilizing 5-(Cyclopropylmethoxy)-2-ethynylpyridine in Medicinal Chemistry
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The integration of click chemistry into drug discovery has revolutionized the synthesis of modular libraries and bioconjugates. 5-(Cyclopropylmethoxy)-2-ethynylpyridine is a highly specialized, bifunctional building block designed for advanced Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) applications. This molecule combines a highly reactive 2-ethynylpyridine "click" handle with a metabolically stable cyclopropylmethoxy pharmacophore. This application note details the mechanistic advantages of this scaffold and provides self-validating protocols for both small-molecule library generation and aqueous bioconjugation.
Mechanistic Rationale & Structural Advantages (E-E-A-T)
Successful assay development and drug design require a deep understanding of why specific chemical motifs are chosen. This molecule offers two distinct mechanistic advantages:
The 2-Ethynylpyridine Motif: Internal Ligand Acceleration
In standard CuAAC reactions, terminal alkynes react with organic azides to form 1,4-disubstituted 1,2,3-triazoles via a copper acetylide intermediate[1]. However, the 2-ethynylpyridine system is not a passive substrate; it acts as an autocatalytic directing group . The pyridine nitrogen, located ortho to the alkyne, pre-coordinates with the Cu(I) catalyst. This bidentate chelation significantly lowers the activation energy required for the deprotonation of the terminal alkyne and the subsequent formation of the reactive Cu(I)-acetylide complex[2]. Consequently, this substrate achieves near-quantitative yields at accelerated rates, even in purely aqueous environments or under low catalyst loadings.
The Cyclopropylmethoxy Motif: Tuning Lipophilicity and Metabolic Stability
In medicinal chemistry, optimizing the lipophilic domain of a drug candidate is critical for target affinity and pharmacokinetic (PK) performance. While linear alkoxy chains (e.g., n-propoxy) are flexible and highly susceptible to CYP450-mediated O-dealkylation, the cyclopropylmethoxy group introduces conformational rigidity and steric shielding[3]. This modification precisely tunes the molecule's lipophilicity (LogP), enhancing its ability to anchor into deep hydrophobic binding pockets (such as those found in RXR or CB2 receptors) while simultaneously improving its metabolic half-life[3][4].
Pathway Visualization
To illustrate the autocatalytic nature of the 2-ethynylpyridine moiety during the CuAAC reaction, the following diagram maps the internal ligand acceleration pathway.
Figure 1: Pyridine-directed CuAAC catalytic cycle highlighting internal ligand acceleration.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization of CuAAC conditions for 5-(Cyclopropylmethoxy)-2-ethynylpyridine, demonstrating the impact of the internal pyridine ligand on reaction efficiency compared to standard terminal alkynes.
| Solvent System | Catalyst System | Additive / Ligand | Time (h) | Temp (°C) | Yield (%) | Causality / Observation |
| t-BuOH / H₂O (1:1) | CuSO₄ (5 mol%) + NaAsc (10 mol%) | None | 2.0 | 25 | >95% | Pyridine nitrogen acts as internal ligand; no external ligand needed. |
| DMF / H₂O (4:1) | CuSO₄ (2 mol%) + NaAsc (5 mol%) | None | 4.0 | 25 | 88% | Lower catalyst loading still effective due to substrate pre-coordination. |
| PBS Buffer (pH 7.4) | CuSO₄ (1 mM) + NaAsc (5 mM) | THPTA (5 mM) | 1.0 | 37 | >90% | THPTA protects biomolecules from ROS; ideal for bioconjugation. |
| t-BuOH / H₂O (1:1) | None (Control) | None | 24.0 | 60 | 0% | Validates that the reaction is strictly Cu(I)-dependent. |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control (QC) steps ensure that causality is established at each phase of the workflow.
Protocol A: Small Molecule Library Generation (Triazole Synthesis)
Objective: Synthesize a library of target compounds by reacting 5-(Cyclopropylmethoxy)-2-ethynylpyridine with various organic azides.
-
Substrate Preparation: In a 20 mL scintillation vial, dissolve 5-(Cyclopropylmethoxy)-2-ethynylpyridine (1.0 eq, 0.5 mmol) and the target organic azide (1.05 eq, 0.525 mmol) in 4 mL of a 1:1 mixture of tert-butanol and HPLC-grade water.
-
Causality: The t-BuOH/H₂O co-solvent system is chosen because it effectively solubilizes both the lipophilic organic substrates and the highly polar inorganic catalyst salts, ensuring a homogeneous reaction interface.
-
-
Catalyst Generation In Situ: Prepare fresh stock solutions of CuSO₄·5H₂O (0.1 M in H₂O) and Sodium Ascorbate (0.5 M in H₂O). Add 250 µL of the CuSO₄ solution (5 mol%), followed immediately by 100 µL of the Sodium Ascorbate solution (10 mol%).
-
Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. Adding it last prevents premature oxidation of the copper.
-
-
Reaction Monitoring (QC Step): Stir the mixture vigorously at room temperature. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3) every 30 minutes. The reaction is typically complete within 2 hours due to the pyridine-assisted acceleration.
-
Workup and Copper Scavenging: Once complete, dilute the mixture with 10 mL of Ethyl Acetate and add 5 mL of a 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution. Stir vigorously for 15 minutes.
-
Causality: EDTA is a strong chelating agent that sequesters residual copper ions into the aqueous layer. This is a critical self-validating step; trace copper can cause false positives/toxicity in downstream biological assays.
-
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole is typically >95% pure and ready for biological screening.
Protocol B: Aqueous Bioconjugation (Protein Labeling)
Objective: Conjugate 5-(Cyclopropylmethoxy)-2-ethynylpyridine to an azide-tagged protein (e.g., an unnatural amino acid-incorporated antibody).
-
Buffer Preparation: Prepare the azide-tagged protein (1 mg/mL) in 100 mM Sodium Phosphate buffer (pH 7.4).
-
Ligand-Catalyst Pre-complexation: In a separate microcentrifuge tube, mix CuSO₄ (final concentration 1 mM) with THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, final concentration 5 mM). Incubate for 5 minutes.
-
Causality: Pre-complexing Cu(I) with THPTA maintains the solubility of the copper in a purely aqueous buffer and shields the protein from Reactive Oxygen Species (ROS) generated by the Cu(I)/O₂ redox cycle, preventing protein degradation.
-
-
Reagent Addition: Add the pre-complexed Cu/THPTA to the protein solution. Add 5-(Cyclopropylmethoxy)-2-ethynylpyridine (10 eq relative to protein, dissolved in minimal DMSO). Finally, initiate the reaction by adding Sodium Ascorbate (final concentration 5 mM).
-
Incubation & Purification (QC Step): Incubate at room temperature for 1 hour with gentle agitation. Purify the conjugated protein using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS to remove small-molecule reactants and copper.
-
Validation: Verify conjugation efficiency via intact mass spectrometry (ESI-TOF). A mass shift corresponding to the exact molecular weight of the alkyne confirms a successful 1:1 triazole linkage.
References
- 2-Ethynylpyridine-Promoted Rapid Copper(I)
- Photoinitiated Copper(I)-Catalyzed Azide–Alkyne Cycloaddition Reaction for Ion Conductive Networks (Citing Rostovtsev et al.)
- PubMed Central (ACS Med. Chem. Lett.)
Sources
Application Note: Chemoselective Cyclopropylmethylation of 2-Ethynyl-5-hydroxypyridine
Mechanistic Rationale & Chemoselectivity
The synthesis of cyclopropylmethyl ethers from hydroxypyridine scaffolds is a critical transformation in medicinal chemistry, frequently utilized in the development of BACE inhibitors for Alzheimer's disease and orexin receptor antagonists .
When alkylating 2-ethynyl-5-hydroxypyridine , chemists face a dual chemoselectivity challenge:
-
Ambident Nucleophilicity: Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridones. Alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) .
-
Alkyne Preservation: The substrate features a terminal alkyne (pKa ~25), which is susceptible to premature deprotonation or Glaser-type oxidative coupling if the reaction conditions are too harsh.
To achieve exclusive O-alkylation and preserve the alkyne, the reaction environment must be precisely calibrated.
Causality in Experimental Design
Every parameter in this protocol is engineered to create a self-validating, high-yielding system:
-
Base Selection (K₂CO₃): We utilize anhydrous potassium carbonate. Its mild basicity is perfectly calibrated to deprotonate the phenolic hydroxyl (pKa ~8.8) to form a highly nucleophilic phenoxide, while remaining entirely inert toward the terminal alkyne. Stronger bases like Sodium Hydride (NaH) cause alkyne degradation and promote unwanted N-alkylation pathways .
-
Solvent & Temperature (DMF at 65 °C): N,N-Dimethylformamide (DMF) is chosen for its polar aprotic nature, which heavily solvates the potassium cation, leaving the phenoxide "naked" and highly reactive. Because cyclopropylmethyl bromide exhibits neopentyl-like steric hindrance, room temperature reactions stall. Elevating the temperature to 65 °C provides the necessary thermal activation for the Sₙ2 displacement without causing thermal degradation of the alkyne.
-
Aqueous Workup (5% LiCl): DMF is notoriously difficult to remove via rotary evaporation. Washing the organic extract with a 5% aqueous LiCl solution is a critical self-validating step; the lithium ions coordinate with DMF, dramatically increasing its partition coefficient into the aqueous layer and ensuring the organic phase is completely free of residual solvent prior to chromatography.
Reaction Optimization Data
The following quantitative data summarizes the optimization of the reaction conditions, demonstrating the causality behind our final protocol choices.
Table 1: Reaction Condition Optimization for O-Alkylation
| Entry | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | O:N Selectivity | Mechanistic Notes & Observations |
| 1 | NaH | THF | 0 to RT | 12 | >90 | 85:15 | Significant alkyne degradation observed due to strong base. |
| 2 | Cs₂CO₃ | MeCN | 80 | 16 | 85 | 92:8 | Good yield, but heterogeneous mixture limits the reaction rate. |
| 3 | K₂CO₃ | DMF | 65 | 16 | >95 | >98:2 | Optimal conditions. Clean conversion, intact alkyne. |
| 4 | K₂CO₃ | DMF | RT | 24 | 40 | >98:2 | Reaction stalls due to steric hindrance of the electrophile. |
| 5 | DIPEA | DCM | 40 | 24 | <10 | N/A | Amine base is too weak to efficiently form the phenoxide. |
Pathway Visualization
Pathway showing chemoselective O-alkylation over N-alkylation and terminal alkyne preservation.
Step-by-Step Experimental Protocol
Scale: 10.0 mmol Target Product: 2-ethynyl-5-(cyclopropylmethoxy)pyridine (MW: 173.21 g/mol )
Reagent Preparation
-
Substrate: Weigh 1.19 g (10.0 mmol) of 2-ethynyl-5-hydroxypyridine.
-
Electrophile: Measure 1.16 mL (1.62 g, 12.0 mmol, 1.2 eq) of cyclopropylmethyl bromide.
-
Base: Pulverize 3.45 g (25.0 mmol, 2.5 eq) of anhydrous K₂CO₃ in a mortar and pestle immediately prior to use to maximize surface area.
-
Solvent: Obtain 25 mL of anhydrous DMF (stored over 4Å molecular sieves).
Reaction Execution
-
Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen gas for 5 minutes.
-
Solvation: Add the 2-ethynyl-5-hydroxypyridine and 25 mL of anhydrous DMF to the flask. Stir at 400 rpm until complete dissolution is achieved.
-
Deprotonation: Add the finely powdered anhydrous K₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes. Visual cue: The mixture will transition to a slightly deeper yellow/orange hue as the phenoxide is generated.
-
Alkylation: Add the cyclopropylmethyl bromide dropwise via syringe over 2 minutes.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 65 °C. Maintain vigorous stirring (600 rpm) under a nitrogen atmosphere for 16 hours.
In-Process Control (IPC) & Self-Validation
-
TLC Analysis: Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and spot against the starting material on a silica gel plate (Eluent: Hexanes/EtOAc 3:1). The product will elute significantly faster (higher Rf) than the highly polar starting material.
-
LC-MS Verification: Inject the diluted aliquot into the LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 120.1 [M+H]⁺) is <2% relative to the product peak (m/z 174.2[M+H]⁺).
Work-up & Isolation
-
Quench: Remove the flask from the oil bath and allow it to cool to room temperature. Slowly add 75 mL of deionized water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
DMF Removal: Wash the combined organic extracts with a 5% aqueous LiCl solution (3 × 20 mL). Follow with a final wash using saturated aqueous NaCl (brine, 20 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C water bath) to yield the crude product as a viscous amber oil.
-
Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient elution from 100% Hexanes to 20% EtOAc in Hexanes. Pool the product-containing fractions and concentrate to afford 2-ethynyl-5-(cyclopropylmethoxy)pyridine as a pale yellow oil (Typical yield: 85-90%).
References
- Title: Iminothiadiazine dioxide compounds as BACE inhibitors, compositions, and their use (WO2011044181A1)
-
Title: Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides Source: The Journal of Organic Chemistry (J. Org. Chem. 2018, 83, 12, 6769–6775) URL: [Link]
-
Title: 2‐Hydroxypyridines as N‐ and O‐Nucleophiles in Organic Synthesis Source: European Journal of Organic Chemistry (Eur. J. Org. Chem. 2023, 27, 2) URL: [Link]
Application Notes & Protocols: Leveraging 5-(Cyclopropylmethoxy)-2-ethynylpyridine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1] This guide provides a comprehensive technical overview and detailed protocols for utilizing 5-(Cyclopropylmethoxy)-2-ethynylpyridine , a promising and versatile fragment, in drug design campaigns. We will explore the strategic rationale for its use, present a validated biophysical screening cascade for hit identification, and provide a robust protocol for synthetic elaboration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate advanced fragments into their discovery pipelines.
Introduction: The Strategic Value of 5-(Cyclopropylmethoxy)-2-ethynylpyridine
The selection of a fragment library is a critical determinant of success in any FBDD program. An ideal fragment should possess low molecular weight, adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), and contain chemical handles for synthetic elaboration.[2] 5-(Cyclopropylmethoxy)-2-ethynylpyridine is an exemplary fragment that embodies these principles through its unique combination of three key structural motifs:
-
The Pyridine Core: As a bioisostere of a benzene ring, the pyridine scaffold is a privileged structure in medicinal chemistry, found in thousands of approved drugs.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility and cell permeability, significantly enhancing pharmacokinetic properties.[4]
-
The Ethynyl Group: This functional group is exceptionally versatile. Its terminal alkyne provides a rigid vector for probing protein active sites and can act as a weak hydrogen bond donor.[5] Crucially, it serves as a powerful and reliable reactive handle for synthetic elaboration through well-established methodologies like the Sonogashira cross-coupling or "click chemistry," allowing for rapid and targeted fragment growing.[6]
-
The Cyclopropylmethoxy Moiety: The introduction of a cyclopropyl group provides three-dimensional character, which is increasingly sought after to explore non-flat binding pockets and improve selectivity.[7] This group can also enhance metabolic stability by blocking potential sites of oxidation and favorably influence the overall lipophilicity and conformation of the molecule.[8]
By combining these features, 5-(Cyclopropylmethoxy)-2-ethynylpyridine represents a high-quality starting point for generating novel chemical equity against a wide range of biological targets.
Part 1: Fragment Screening & Hit Identification Workflow
The initial challenge in FBDD is the reliable detection of low-affinity fragment binding events (typically in the mM to µM range).[9] This necessitates the use of sensitive biophysical techniques. A multi-step screening cascade is the most robust approach to identify genuine hits and eliminate false positives.[10]
Comparison of Key Biophysical Screening Techniques
The selection of appropriate screening methods is crucial. Each technique offers distinct advantages and requires different levels of resources and protein consumption.
| Technique | Throughput | Protein Consumption | Information Provided | Primary Role |
| Thermal Shift Assay (TSA) | High | Low | Binding (indirectly via ΔTm) | Primary Screen |
| Surface Plasmon Resonance (SPR) | Medium | Low | Binding Affinity (KD), Kinetics | Validation & Characterization |
| NMR Spectroscopy (STD, WaterLOGSY) | Medium | High | Binding, Epitope Mapping | Validation & Characterization |
| X-ray Crystallography | Low | Very High | Atomic-resolution Binding Mode | Structural Validation |
Protocol 1: Primary Hit Identification using Thermal Shift Assay (TSA)
Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen an entire fragment library. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive thermal shift (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.[10]
Materials:
-
Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
5-(Cyclopropylmethoxy)-2-ethynylpyridine stock solution (100 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of performing a melt-curve analysis.
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix of protein and SYPRO Orange dye. For a 96-well plate (20 µL final volume per well), mix 1 mL of protein solution with 4 µL of 5000x SYPRO Orange dye.
-
Dispense Fragment: Using an acoustic dispenser or manual pipette, add 200 nL of the 100 mM fragment stock solution to the appropriate wells of the qPCR plate (final fragment concentration: 1 mM). Add 200 nL of DMSO to control wells.
-
Dispense Protein Mix: Add 19.8 µL of the protein/dye master mix to each well. Seal the plate securely.
-
Centrifuge: Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt-curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: The instrument software will generate melt curves. The Tm is the inflection point of the curve. Calculate the ΔTm for each fragment by subtracting the average Tm of the DMSO controls. A ΔTm of >2-3 standard deviations above the mean is typically considered a preliminary hit.
Trustworthiness Check: Hits from TSA must be validated by an orthogonal method, such as SPR or NMR, as thermal shifts can occasionally be caused by non-specific aggregation or other artifacts.[10]
Part 2: Hit-to-Lead Optimization via Synthetic Elaboration
Once 5-(Cyclopropylmethoxy)-2-ethynylpyridine is confirmed as a binder, the next phase is to "grow" the fragment into a more potent lead molecule. The ethynyl group is the ideal anchor point for this elaboration using the palladium and copper-catalyzed Sonogashira cross-coupling reaction.[11] This reaction reliably forms a C(sp²)-C(sp) bond, linking the fragment to a diverse range of aryl or vinyl halides.[12][13]
Typical Sonogashira Reaction Parameters
The efficiency of the coupling can be fine-tuned by modifying various parameters. The following table provides a starting point for optimization based on common substrates.[12][14]
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(CF₃COO)₂ | 1-5 mol% loading is common.[14] |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI) | 2-10 mol% loading. Copper-free versions exist but may require different conditions.[11] |
| Ligand | Triphenylphosphine (PPh₃), XPhos | Often included with the catalyst or added separately. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and sometimes as the solvent. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | Must be anhydrous and degassed. |
| Temperature | 25 °C to 100 °C | Dependent on the reactivity of the aryl halide (I > Br > Cl).[12] |
Protocol 2: Sonogashira Coupling of 5-(Cyclopropylmethoxy)-2-ethynylpyridine with an Aryl Bromide
Rationale: This protocol provides a reliable method to couple the fragment with a library of diverse aryl bromides, enabling the exploration of the surrounding chemical space and the generation of a structure-activity relationship (SAR).
Materials:
-
5-(Cyclopropylmethoxy)-2-ethynylpyridine (1.0 eq).
-
Aryl bromide of interest (1.1 eq).
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq).
-
Copper(I) iodide (CuI) (0.04 eq).
-
Triethylamine (Et₃N), anhydrous.
-
Tetrahydrofuran (THF), anhydrous.
-
Schlenk flask or similar reaction vessel.
-
Standard work-up and purification supplies (Celite, silica gel, solvents).
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Add Reagents: Add 5-(Cyclopropylmethoxy)-2-ethynylpyridine (1.0 eq) and the aryl bromide (1.1 eq).
-
Add Solvents: Add anhydrous THF (to achieve a concentration of ~0.2 M) and anhydrous Et₃N (2.0 eq).
-
Degas: Thoroughly degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues.[13]
-
Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final coupled product.
Part 3: The Iterative Cycle of Drug Design
The initial products from synthetic elaboration are rarely the final drug candidate. FBDD is an iterative process of design, synthesis, testing, and analysis.[15] Each new analog provides crucial data for the Structure-Activity Relationship (SAR), guiding the design of the next generation of compounds.
Guiding Optimization with Physicochemical Properties
Beyond just improving potency, it is critical to maintain or improve drug-like properties. Early and continuous monitoring of key physicochemical parameters can prevent costly failures in later stages of development.[16]
| Property | Importance | Desired Trend | Potential Influence of Fragment |
| Potency (IC₅₀/Kᵢ) | Target engagement and efficacy | Decrease | The starting point for improvement. |
| Lipophilicity (cLogP) | Solubility, permeability, metabolism, toxicity | Typically 2-4 for oral drugs | The cyclopropylmethoxy group adds some lipophilicity; subsequent additions must be managed. |
| Aqueous Solubility | Absorption, formulation | Increase | The pyridine nitrogen generally aids solubility. |
| Metabolic Stability | Half-life, bioavailability | Increase | The cyclopropyl group can block metabolism; the pyridine ring can be a site of metabolism. |
| hERG Inhibition | Cardiac safety liability | High IC₅₀ (low inhibition) | A common liability for compounds containing basic nitrogen centers like pyridine.[17] |
Expert Insight: During optimization, consider strategies like "scaffold hopping," where the pyridine core might be replaced with another heterocycle to modulate properties like pKa or to escape a specific metabolic liability, all while maintaining the key binding interactions.[18][19]
Conclusion
5-(Cyclopropylmethoxy)-2-ethynylpyridine is a highly valuable fragment for modern drug discovery campaigns. Its constituent parts provide a unique combination of a privileged medicinal chemistry scaffold, a handle for versatile synthetic elaboration, and desirable three-dimensional character. By employing a rigorous biophysical screening cascade for hit identification and leveraging robust synthetic protocols like the Sonogashira coupling for optimization, researchers can effectively use this fragment as a starting point to develop novel, potent, and drug-like lead compounds. The iterative application of the design-make-test-analyze cycle, guided by both potency and physicochemical properties, will maximize the potential for success.
References
-
Vangone, A., & Ciulli, A. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
SARomics Biostructures. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics. [Link]
-
Kane, R., & Williamson, M. P. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. [Link]
-
Creative Biostructure. Fragment Screening & Fragment-Based Drug Design. Creative Biostructure. [Link]
-
Wall, I. D., et al. (2015). Current Status and Future Direction of Fragment-Based Drug Discovery: A Computational Chemistry Perspective. Royal Society of Chemistry. [Link]
-
RIKEN. (2026, March 11). Multi-metallic clusters selectively manipulate strong molecular skeletons. RIKEN. [Link]
-
Dalvit, C., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. [Link]
-
Chemistry World. (2025, October 22). This fragment-based drug discovery library is designed to be sociable. Chemistry World. [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Keserű, G. M., & Erlanson, D. A. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery. [Link]
-
Dahlgren, B. The Role of 3-Ethynylpyridine in Modern Material Science. Boron Molecular. [Link]
-
Li, J., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Mondal, T., & Bhaumik, A. (2019). Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. ResearchGate. [Link]
-
Singh, C., et al. (2019). Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. ACS Infectious Diseases. [Link]
-
R-Discovery. (2004). 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. R Discovery. [Link]
-
Zhang, L., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. [Link]
-
Verma, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
-
Hu, Y., & Stumpfe, D. (2014). Classification of Scaffold Hopping Approaches. Pharmaceuticals. [Link]
-
ResearchGate. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
-
Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Brown, R. D., & Martin, Y. C. (2005). Effectiveness of 2D fingerprints for scaffold hopping. Future Drugs. [Link]
-
Provenzani, R., et al. (2018). Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PLOS ONE. [Link]
-
NIPER. (2022). Scaffold Hopping in Drug Discovery. NIPER. [Link]
-
Saari, V., et al. (2016). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. [Link]
-
Al-Tel, T. H., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
Lemm, J. A., et al. (2012). Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
PubMed. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. [Link]
-
MDPI. (2026). Pharmacokinetics and Drug Interactions. MDPI. [Link]
-
National Institutes of Health. (2012). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]
-
Preprints.org. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Preprints.org. [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
The University of Queensland. (2017). Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. UQ eSpace. [Link]
-
CAS. (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. CAS. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistryworld.com [chemistryworld.com]
- 8. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scirp.org [scirp.org]
- 15. technologynetworks.com [technologynetworks.com]
- 16. mdpi.com [mdpi.com]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using Ethynylpyridines
Executive Summary
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard of "click chemistry," enabling the modular assembly of 1,4-disubstituted 1,2,3-triazoles with unparalleled regioselectivity and functional group tolerance[1]. While standard CuAAC protocols often require external accelerating ligands (e.g., TBTA, THPTA) to stabilize the Cu(I) oxidation state and promote catalysis, the use of ethynylpyridines—specifically 2-ethynylpyridine—introduces a powerful paradigm shift.
Acting as both a reactive substrate and an internal coordinating ligand, 2-ethynylpyridine drives an "auto-accelerated" click reaction[2]. This application note details the mechanistic causality, provides a self-validating experimental protocol, and outlines comparative data for utilizing ethynylpyridines in advanced drug discovery and materials science workflows.
Mechanistic Rationale: The "Auto-Accelerating" Substrate
In a standard CuAAC reaction, the rate-determining steps involve the formation of a copper(I) acetylide and the subsequent coordination of the organic azide to form a six-membered metallacycle[3]. When using unfunctionalized alkynes (like phenylacetylene), the reaction in aqueous media can be sluggish without the addition of polytriazole ligands to protect the Cu(I) from disproportionation or oxidation.
However, 2-ethynylpyridine possesses a pyridine nitrogen atom situated strategically adjacent to the alkyne moiety. This structural feature provides a built-in directing group:
-
Pre-coordination : The pyridine nitrogen chelates the Cu(I) ion, significantly lowering the pKa of the terminal alkyne proton and facilitating rapid formation of the copper acetylide intermediate[4].
-
Metallacycle Stabilization : The bidentate nature of the resulting intermediate stabilizes the transition state during azide attack, drastically reducing the activation energy barrier[2].
-
Ligand-Free Efficiency : Because the substrate itself stabilizes the active catalytic species, external ligands are rendered obsolete. This simplifies downstream purification and reduces reagent costs[4].
Experimental Workflow & Logical Relationships
The following diagram illustrates the interconnected phases of the ethynylpyridine-mediated CuAAC workflow, highlighting the auto-acceleration pathway.
Workflow of auto-accelerated CuAAC using 2-ethynylpyridine, from substrate prep to validation.
Self-Validating Protocol: Aqueous CuAAC with 2-Ethynylpyridine
This protocol is designed to be self-validating; specific visual cues and analytical checkpoints ensure the reaction's success without relying blindly on elapsed time.
Reagents & Materials:
-
Alkyne : 2-Ethynylpyridine (1.0 equiv, 1.0 mmol)[5]
-
Azide : Target organic azide (e.g., Benzyl azide) (1.05 equiv, 1.05 mmol)
-
Catalyst Precursor : Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Reducing Agent : Sodium ascorbate (10 mol%)
-
Solvent : tert-Butanol / Water (1:1 v/v, 4 mL)
Step-by-Step Methodology:
-
Solvent & Substrate Mixing : In a 10 mL glass vial equipped with a magnetic stir bar, dissolve the organic azide (1.05 mmol) and 2-ethynylpyridine (1.0 mmol) in 2 mL of tert-butanol.
-
Causality: tert-butanol solubilizes the organic substrates, while the subsequent water addition will drive the hydrophobic effect, forcing the organic reactants together to accelerate the cycloaddition[3].
-
-
Catalyst Preparation (The "Blue-to-Colorless" Checkpoint) : In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) in 1 mL of deionized water (solution will be pale blue). Add sodium ascorbate (10 mol%) dissolved in 1 mL of water.
-
Self-Validation: The solution must immediately transition from blue to a transient brown/yellow, then to pale yellow or colorless. This color change visually confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species[1].
-
-
Reaction Initiation : Transfer the active Cu(I) solution to the substrate mixture. Cap the vial and stir vigorously at room temperature.
-
Observation: Because 2-ethynylpyridine coordinates the Cu(I), the reaction mixture may take on a slight yellow/orange tint, indicating the formation of the critical copper-acetylide complex[4].
-
-
Monitoring & Precipitation : Stir for 1–2 hours.
-
Self-Validation: As the 1,4-disubstituted triazole forms, it typically exhibits lower solubility in the aqueous mixture than the starting materials. The appearance of a heavy white or off-white precipitate is a primary physical indicator of reaction completion. Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 1:1) should confirm the complete consumption of the UV-active 2-ethynylpyridine spot.
-
-
Isolation : Filter the precipitate using a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL) to remove copper salts and ascorbate, followed by cold hexanes (5 mL) to remove any unreacted trace azide.
-
Analytical Validation :
-
1H-NMR (CDCl₃ or DMSO-d₆): Look for the diagnostic triazole C-H proton, which typically appears as a sharp singlet far downfield (δ 8.0–8.8 ppm depending on the solvent and N1-substituent). The absence of the terminal alkyne proton (δ ~3.2 ppm) confirms complete conversion[2].
-
Comparative Performance Data
The auto-accelerating nature of 2-ethynylpyridine becomes evident when compared to standard alkynes under identical, ligand-free aqueous conditions. The table below synthesizes quantitative performance metrics based on established literature protocols[2][4].
| Alkyne Substrate | Azide Substrate | Catalyst System | Time to Completion | Isolated Yield (%) | Mechanistic Note |
| 2-Ethynylpyridine | Benzyl azide | CuCl (3 mol%), H₂O | 1.5 hours | > 95% | Auto-accelerated via N-Cu(I) coordination[4]. |
| Phenylacetylene | Benzyl azide | CuCl (3 mol%), H₂O | > 12 hours | < 40% | Sluggish without external ligands (e.g., TBTA)[4]. |
| 3-Ethynylpyridine | Benzyl azide | CuSO₄/NaAsc (5 mol%) | 4.0 hours | 85% | Lacks optimal geometry for bidentate Cu(I) chelation[6]. |
| 2-Ethynylpyridine | Phenyl azide | CuSO₄/NaAsc (5 mol%) | 2.0 hours | 92% | High efficiency maintained with aryl azides. |
Note: 2-Ethynylpyridine has also been utilized in catalytic amounts (e.g., 3 mol%) as an additive to accelerate the CuAAC of other, less reactive alkynes, proving its efficacy as a transient ligand[4].
Applications in Drug Discovery and Materials Science
The product of this specific reaction—a 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine (often abbreviated as trzpy)—is not merely a synthetic endpoint; it is a highly privileged scaffold.
-
Drug Development (Kinase Inhibitors) : The trzpy motif is a potent bioisostere. In kinase drug discovery, the rigid triazole-pyridine system acts as an excellent hydrogen-bond acceptor complex, perfectly suited for binding to the adenine pocket (hinge region) of kinases[7]. The modularity of the azide allows medicinal chemists to rapidly sweep chemical space to optimize ADME properties without altering the core hinge-binding pharmacophore[7].
-
Materials Science (Macroligands & Metal Complexes) : The trzpy unit is a strong bidentate chelator, analogous to 2,2'-bipyridine. Polymer chemists utilize 2-ethynylpyridine to "click" onto azide-terminated polymers (e.g., poly(styrene oxide)), instantly converting them into macroligands[8]. These macroligands are subsequently coordinated to Ruthenium(II) or Iridium(III) to create star-shaped luminescent polymers and advanced optoelectronic materials[8][9].
References
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Organic-Chemistry.org. Available at:[Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions . MDPI Molecules (2016). Available at:[Link]
-
Cu-Catalyzed Click Reaction in Carbohydrate Chemistry . Chemical Reviews (2016). Available at:[Link]
-
CuAAC and Metal-Free 1,3-Dipolar Huisgen Cycloadditions in Drug Discovery . Thieme Connect. Available at:[Link]
-
Copper(I)-catalyzed azide-alkyne cycloaddition as synthetic tool for triazole-based ligands . DB-Thueringen. Available at:[Link]
-
Synthesis of Polymer-Substituted Macroligands via Click Chemistry . Polymer Chemistry - RSC Publishing. Available at:[Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. db-thueringen.de [db-thueringen.de]
Application Note: Advanced Bioconjugation Techniques Involving 2-Ethynylpyridine Derivatives
Target Audience: Researchers, scientists, and drug development professionals specializing in targeted therapeutics, radiochemistry, and antibody-drug conjugates (ADCs).
Executive Summary
2-Ethynylpyridine (2-EP) and its derivatives have emerged as highly versatile tools in the bioconjugation landscape. Unlike standard terminal alkynes, the proximity of the pyridine nitrogen to the ethynyl group provides unique electronic and coordinating properties. This application note details two field-proven methodologies:
-
Irreversible Cysteine Modification: Utilizing quaternized 2-EP derivatives for ultra-stable thiol-yne bioconjugation.
-
Accelerated Click Chemistry: Leveraging 2-EP as a self-chelating substrate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for rapid, low-toxicity labeling.
Technique 1: Irreversible Cysteine-Selective Bioconjugation via Quaternized 2-Ethynylpyridines
Scientific Rationale & Causality
For decades, maleimides have been the industry standard for conjugating payloads to cysteine residues on proteins (e.g., in ADCs). However, maleimide-thiol adducts are thermodynamically unstable in systemic circulation, undergoing retro-Michael deconjugation and subsequent thiol exchange with blood serum proteins like human serum albumin (HSA)[1].
To overcome this, Bernardes and coworkers pioneered the use of quaternized 2-ethynylpyridines [2]. By N-alkylating (quaternizing) the pyridine ring, a permanent positive charge is introduced. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, transforming it into a highly electrophilic Michael acceptor[3]. The resulting thiol-yne addition with a cysteine thiolate forms a vinyl thioether adduct. Because the alkyne is converted into a stable alkene linkage rather than a reversible succinimide ring, the resulting bioconjugate is completely irreversible and immune to thiol exchange[1].
Quantitative Data Summary
Table 1: Comparison of Cysteine Bioconjugation Reagents
| Reagent Class | Reaction Rate ( kapp ) | Conjugate Stability (Serum, 7 days) | Reaction Type |
| N-Alkylmaleimide | Very Fast | Low (Prone to Retro-Michael) | Thiol-Ene (Reversible) |
| 2-Vinylpyridine | Slow | High | Thiol-Ene (Irreversible) |
| Quaternized 2-EP | Very Fast | Very High (>99% Intact) | Thiol-Yne (Irreversible) |
Protocol 1: Cysteine Modification of a Model Protein
Self-Validating System: This protocol utilizes TCEP for reduction and strictly controls pH to ensure cysteine selectivity. Validation is built-in via LC-MS monitoring to confirm the absence of reversible intermediates.
Step 1: Protein Reduction
-
Action: Dilute the target protein (e.g., an antibody) to 2-5 mg/mL in 50 mM HEPES buffer. Add 2.5 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) per disulfide bond. Incubate at 37°C for 2 hours.
-
Causality: TCEP is strictly preferred over Dithiothreitol (DTT). DTT contains free thiols that will competitively react with the quaternized 2-EP payload, quenching the reaction. TCEP is thiol-free and does not require removal prior to conjugation.
Step 2: Buffer Optimization
-
Action: Adjust the buffer to pH 7.5–8.0 using 1M NaOH or by spin-column exchange.
-
Causality: The active nucleophile in this reaction is the thiolate anion (RS⁻). A slightly basic pH ensures a sufficient population of deprotonated cysteines (pKa ~8.3) while keeping lysine primary amines (pKa ~10.5) protonated, guaranteeing absolute cysteine selectivity.
Step 3: Thiol-Yne Conjugation
-
Action: Add 5-10 molar equivalents of the quaternized 2-EP payload (dissolved in anhydrous DMSO, final DMSO concentration <5% v/v). Incubate at 25°C for 1 hour under gentle agitation.
-
Causality: The extreme electrophilicity of the quaternized 2-EP drives the reaction to completion rapidly, minimizing the time the protein spends in a destabilized, reduced state.
Step 4: Purification and Validation
-
Action: Remove excess payload via size-exclusion chromatography (SEC) or dialysis. Analyze the intact mass via LC-MS.
-
Validation: A successful reaction will show a static mass shift corresponding exactly to the payload mass. Incubate an aliquot in 1 mM glutathione for 48 hours; the LC-MS profile must remain unchanged, validating the irreversibility of the thiol-yne linkage.
Caption: Workflow for irreversible cysteine bioconjugation using quaternized 2-ethynylpyridines.
Technique 2: 2-Ethynylpyridine-Promoted Accelerated CuAAC
Scientific Rationale & Causality
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of bioconjugation. However, standard CuAAC requires external stabilizing ligands (like THPTA or TBTA) to maintain copper in the active Cu(I) state and prevent the generation of reactive oxygen species (ROS) that degrade biological targets[4].
2-Ethynylpyridine uniquely solves this by acting as both the reactant and an internal chelating ligand[5]. The ortho-positioned pyridine nitrogen coordinates directly with the copper ion, rapidly forming a highly stable, yet catalytically active, Cu(I)-acetylide complex[6]. This internal activation eliminates the need for external ligands and allows the reaction to proceed at room temperature in water using only catalytic amounts of CuCl[7]. This method is highly prized in radiochemistry (e.g., 18F and 99mTc labeling) where rapid kinetics and minimal purification are critical[8][9].
Quantitative Data Summary
Table 2: CuAAC Conditions for Protein Modification
| Alkyne Substrate | Copper Source | Ligand Required | Reaction Time | Primary Application |
| Standard Terminal Alkyne | CuSO₄ / Ascorbate | THPTA or TBTA | 2–4 hours | Standard in vitro labeling |
| 2-Ethynylpyridine | CuCl | None (Self-chelating) | < 30 mins | Radiochemistry, Fragile Proteins |
Protocol 2: Ligand-Free CuAAC Labeling of an Azide-Tagged Biomolecule
Self-Validating System: This protocol uses direct Cu(I) addition, bypassing reducing agents. Validation relies on the absence of protein aggregation (a common artifact of copper toxicity) and near-instantaneous kinetic conversion.
Step 1: Reagent Preparation
-
Action: Prepare a 10 mM stock of the 2-EP derivative in DMSO. Prepare a fresh 5 mM stock of CuCl in degassed, deionized water.
-
Causality: Degassing the water prevents the premature oxidation of Cu(I) to inactive Cu(II). Using CuCl directly bypasses the need for sodium ascorbate, which can inadvertently reduce structural disulfide bonds in the target protein.
Step 2: Complex Formation
-
Action: In a microcentrifuge tube, mix the 2-EP derivative (2 equivalents relative to the azide) with the CuCl stock (0.5 equivalents). Incubate for 5 minutes at room temperature.
-
Causality: Pre-mixing allows the pyridine nitrogen to coordinate with the Cu(I) ion, forming the active Cu(I)-acetylide complex before introduction to the biological sample[5].
Step 3: Click Reaction
-
Action: Add the pre-formed complex to the azide-tagged biomolecule (1 mg/mL in PBS, pH 7.4). Incubate at room temperature for 30 minutes.
-
Causality: The internal chelation provided by the 2-EP moiety accelerates the cycloaddition, achieving >95% conversion in a fraction of the time required for standard alkynes, thereby protecting the protein from prolonged heavy-metal exposure[6].
Step 4: Quenching and Purification
-
Action: Quench the reaction by adding 5 mM EDTA to strip the copper from the newly formed 1,2,3-triazole linkage. Purify via a desalting column.
-
Validation: Analyze via SEC-HPLC. The chromatogram must show a single monodisperse peak with a shifted retention time, validating successful conjugation without copper-induced protein aggregation.
Caption: Mechanistic pathway of 2-ethynylpyridine-promoted CuAAC click chemistry in water.
References
-
Alvarez-Dorta, D., et al. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Wharton, L., et al. (2023). Click Chemistry and Radiochemistry: An Update. Bioconjugate Chemistry (ACS Publications).[Link]
-
Daumar, P., et al. (2012). Efficient 18F-Labeling of Large 37-Amino-Acid pHLIP Peptide Analogues and Their Biological Evaluation. Bioconjugate Chemistry (ACS Publications).[Link]
Sources
- 1. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
Technical Support Center: Preventing Terminal Alkyne Polymerization in Pyridine Derivatives
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals struggling with the degradation, homocoupling, and polymerization of terminal alkynes attached to or reacting with pyridine scaffolds.
Pyridine derivatives present unique challenges in cross-coupling chemistry. The basic, electron-donating nature of the pyridine nitrogen readily coordinates with transition metal catalysts, altering their local concentration and electronic properties[1]. This coordination often exacerbates unwanted side reactions, transforming valuable terminal alkynes into insoluble polymeric "tars" or Glaser-Hay homocoupled diynes[1][2].
Below, you will find our diagnostic workflows, targeted FAQs, quantitative data comparisons, and self-validating protocols to resolve these issues.
Mechanistic Overview: Cross-Coupling vs. Polymerization
Mechanistic divergence of terminal alkynes in standard vs. copper-free Sonogashira couplings.
Troubleshooting FAQs
Q1: Why do my terminal alkyne-pyridine derivatives degrade into insoluble black tars during storage or coupling? A1: Terminal alkynes are highly susceptible to oxidative homocoupling (the Glaser-Hay reaction), which forms diynes. In pyridine derivatives, the electron-donating nature of the pyridine nitrogen enriches the π -system, making it highly prone to radical-induced polymerization of the ethynyl group, leading to insoluble "tars"[1]. During standard Sonogashira coupling, the presence of a copper(I) co-catalyst exacerbates this by forming a copper acetylide intermediate. If even trace amounts of oxygen are present, this intermediate rapidly undergoes oxidative dimerization rather than transmetalating to the palladium center[2][3].
Q2: How can I prevent Glaser-Hay homocoupling while maintaining high cross-coupling yields? A2: The most robust approach is transitioning to a "copper-free" Sonogashira protocol. By eliminating the copper co-catalyst, you prevent the formation of the highly oxygen-sensitive copper acetylide intermediate[2][4]. Alternatively, if copper is mechanistically required for your specific substrate's reactivity, running the reaction under a dilute hydrogen atmosphere (e.g., 2% H2 in Argon) acts as a mild reducing environment. This competitively suppresses the oxidative homocoupling pathway, reducing diyne byproducts to approximately 2%[5][6].
Q3: What are the best practices for storing pyridine-containing terminal alkynes to prevent spontaneous polymerization? A3: Unprotected terminal alkynes on a pyridine ring should not be stored for prolonged periods. The pyridine nitrogen can coordinate with trace metals, and atmospheric oxygen can induce N-oxidation and subsequent radical polymerization[1]. It is highly recommended to store these compounds with a silyl protecting group, such as Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS). The TMS group prevents addition onto the terminal end and can be easily removed in situ using Tetra-n-butylammonium fluoride (TBAF) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) immediately prior to the next synthetic step[3][7].
Diagnostic Workflow
Troubleshooting workflow to mitigate terminal alkyne polymerization in pyridine derivatives.
Quantitative Data: Efficacy of Polymerization Prevention Strategies
The following table summarizes the expected outcomes when applying different mitigation strategies to pyridine-alkyne cross-coupling reactions.
| Reaction Condition | Catalyst / Additive | Atmosphere | Homocoupling / Tar Yield | Cross-Coupling Yield | Mechanistic Advantage |
| Standard Sonogashira | Pd(PPh3)4 / CuI | N2 (Standard) | 15–30% | 50–70% | Baseline reactivity; high risk of Glaser-Hay dimerization[2]. |
| Copper-Free Sonogashira | Pd(PPh3)4 (No Cu) | Ar (Degassed) | < 5% | 85–95% | Eliminates Cu-acetylide intermediate, preventing oxidative dimerization[3]. |
| Dilute H2 Atmosphere | Pd(PPh3)4 / CuI | 2% H2 in Ar | ~ 2% | > 90% | H2 competitively reduces oxidized metal species, inhibiting homocoupling[5]. |
| In Situ Deprotection | Pd(PPh3)4 / TBAF | Ar (Degassed) | < 1% | 80–90% | Keeps alkyne protected until the exact moment of transmetalation[7]. |
Step-by-Step Methodologies
Protocol 1: Copper-Free Sonogashira Coupling for Pyridine Derivatives
This protocol is designed to completely bypass the Glaser-Hay side reaction by eliminating the copper acetylide intermediate.
-
Preparation & Degassing: In a flame-dried Schlenk flask, dissolve the pyridine halide (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous, rigorously degassed N-methylpyrrolidinone (NMP) or DMF.
-
Base Addition: Add an excess of a strong amine base, such as pyrrolidine, or tetra-n-butylammonium acetate (TBAA) (2.0 equiv).
-
Causality: Without Cu(I) to increase the terminal proton's acidity, a stronger base is required to facilitate the direct deprotonation of the palladium- π -alkyne complex[3].
-
-
Catalyst Introduction: Add the Palladium catalyst (e.g., Pd(PPh3)4 or a dipyridylpalladium complex, 5 mol%) under a positive stream of Argon[3][4].
-
Reaction & Self-Validation: Stir at room temperature to 60 °C.
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The absence of a highly non-polar, UV-active spot (the diyne) confirms the suppression of the Glaser-Hay pathway. Visually, a color shift to opaque black indicates palladium precipitation (Pd black) or tar formation; a stable yellow/brown solution indicates a healthy, functioning catalytic cycle.
-
Protocol 2: Dilute Hydrogen Atmosphere Technique
Use this protocol when copper is mechanistically necessary (e.g., for highly sterically hindered or specific electron-rich pyridine halides) but homocoupling must be suppressed.
-
Setup: Assemble the reaction in a sealed Schlenk tube or autoclave equipped with a controlled gas manifold.
-
Atmosphere Exchange: Purge the vessel with a pre-mixed gas cylinder containing 2% H2 balanced in Argon or Nitrogen[5][6].
-
Causality: The dilute H2 acts as a sacrificial, competitive reductant. It neutralizes reactive oxygen species and reduces oxidized copper complexes back to their active catalytic states before they can mediate the oxidative homocoupling of the alkyne, all without reducing the alkyne triple bond itself[5].
-
-
Reagent Addition: Add the pyridine halide, terminal alkyne, Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), and triethylamine.
-
Execution & Self-Validation: Run the reaction at the prescribed temperature.
-
Validation Check: Gas flow must be monitored via a bubbler to ensure continuous positive pressure. Successful suppression is validated by a >90% yield of the cross-coupled product with <2% of the diyne byproduct upon GC-MS or NMR analysis[6].
-
References
-
[2] Sonogashira Coupling | Synthetic Methods in Drug Discovery | Source: rsc.org | 2
-
[1] 2-Pyridinamine, 3-ethynyl-6-methyl- | 936344-73-9 | Source: benchchem.com | 1
-
[7] Per(2-thienyl)pyridines: Synthesis and Properties | Source: acs.org | 7
-
[4] Copper-free Sonogashira coupling | Source: vander-lingen.nl | 4
-
[5] Sonogashira Coupling Reaction with Diminished Homocoupling | Source: washington.edu | 5
-
[6] Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters | Source: acs.org | 6
Sources
- 1. 2-Pyridinamine, 3-ethynyl-6-methyl- | 936344-73-9 | Benchchem [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 5-(Cyclopropylmethoxy)-2-ethynylpyridine
Welcome to the technical support guide for the purification of 5-(Cyclopropylmethoxy)-2-ethynylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this heterocyclic compound. The following troubleshooting guides and FAQs synthesize established chemical principles with practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Issue 1: I'm seeing significant peak tailing and poor separation during silica gel column chromatography.
-
Probable Cause: The primary reason for peak tailing with pyridine derivatives is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This creates a secondary, strong interaction that slows the elution of a portion of the compound, leading to broad, tailing peaks and poor resolution.[1][2]
-
Solution:
-
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase.[1][2] A typical starting concentration is 0.1-1% v/v TEA in your eluent mixture (e.g., Hexane/Ethyl Acetate).[2] This competing base will preferentially interact with the silanol groups, allowing your pyridine compound to elute symmetrically.[1]
-
Change the Stationary Phase: If tailing persists, consider switching to a more inert or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds.[2]
-
Reversed-Phase (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent option, as it separates based on different principles and avoids the silanol interaction issue.[1][2]
-
-
Issue 2: My compound is not eluting from the silica column, or the Rf is near zero even in high-polarity solvents.
-
Probable Cause: Your compound may be too polar for the selected mobile phase, or it is interacting very strongly with the silica gel, effectively becoming immobile. The basicity of the pyridine nitrogen can lead to strong protonation and binding to the acidic silica surface, especially if the crude material contains acidic impurities.
-
Solution:
-
Increase Mobile Phase Polarity Drastically: Switch to a more polar solvent system, such as dichloromethane/methanol.[2]
-
Employ a Basic Modifier: As with peak tailing, the addition of triethylamine (0.5-1%) or a 7N ammonia solution in methanol (1-5%) to the mobile phase is crucial. This will deprotonate any pyridinium species bound to the silica and ensure elution.
-
Perform a "Flush": If the compound is already on the column, you can attempt to salvage it by flushing the column with a highly polar, base-modified eluent, such as 95:5 dichloromethane:methanol with 1% TEA.
-
Re-evaluate Purification Strategy: For highly polar basic compounds, an alternative to normal-phase chromatography, such as reversed-phase chromatography or an acid-base extraction, may be more appropriate.[1][3]
-
Issue 3: My compound "oils out" during recrystallization instead of forming crystals.
-
Probable Cause: This common issue, known as "oiling out," typically occurs for one of two reasons: the melting point of your compound is lower than the boiling point of the solvent you are using, or the presence of significant impurities is depressing the melting point.[4][5]
-
Solution:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[4]
-
Switch to a Lower-Boiling Point Solvent: Select a solvent or solvent system with a boiling point well below the expected melting point of your compound.[4][5]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, while still warm, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[4] This is a highly effective technique.
-
Induce Crystallization: If an oil persists upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" of the pure compound to provide a nucleation site.[2]
-
Issue 4: I have a very low yield after recrystallization.
-
Probable Cause: The most likely causes are using too much solvent during the dissolution step or the compound having significant solubility in the cold solvent.[4]
-
Solution:
-
Minimize Hot Solvent: During the initial dissolution, use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Adding a large excess will keep more of your product in solution upon cooling.[4][6]
-
Thoroughly Cool the Solution: Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize crystal formation. Using an ice bath after it has reached room temperature is recommended.[4]
-
Recover a Second Crop: The solution left after filtration (the mother liquor) can be concentrated by evaporating some of the solvent and cooling it again to recover a second crop of crystals.[4] Be aware that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying crude 5-(Cyclopropylmethoxy)-2-ethynylpyridine?
A robust starting strategy involves a primary purification by flash column chromatography followed by an optional recrystallization for achieving high analytical purity.
-
Step 1: Flash Column Chromatography: This is the workhorse technique for removing major impurities.[3] Given the compound's structure, a silica gel stationary phase is appropriate, but it is critical to use a mobile phase containing a basic modifier like triethylamine (TEA) to prevent peak tailing.[1][2]
-
Step 2: Recrystallization: If the material isolated from the column is a solid but does not meet the required purity, recrystallization is an excellent secondary step to remove trace impurities and obtain well-defined crystals.[7][8]
Below is a diagram outlining the general purification workflow.
Caption: General purification workflow for 5-(Cyclopropylmethoxy)-2-ethynylpyridine.
Q2: How do I select the best solvent system for column chromatography?
The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a system where your desired compound has an Rf (retention factor) of approximately 0.2-0.4, and there is maximal separation from all impurities.[2]
Protocol for TLC Analysis:
-
Dissolve a small sample of your crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). Crucially, add ~0.5% triethylamine (TEA) to each solvent mixture.
-
Spot the crude material onto separate TLC plates and develop one in each chamber.
-
Visualize the plates under UV light.
-
The solvent system that gives your product an Rf of ~0.3 and shows the best separation from spots above and below it is your ideal starting point for the column. If separation is poor, try a different solvent combination, such as Dichloromethane/Methanol (again, with TEA).[2]
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds that do not move in Hex/EtOAc. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. |
| All systems should be modified with 0.1-1% triethylamine for this class of compound. |
Q3: What are the likely impurities I should expect?
The impurities will depend on the synthetic route used. If a Sonogashira coupling was performed between a halogenated pyridine precursor and a protected cyclopropylmethoxy alkyne, you should look for:
-
Unreacted Starting Materials: The halo-pyridine or the terminal alkyne.
-
Homocoupled Alkyne (Glaser Product): A common side-product in Sonogashira reactions.[9]
-
Catalyst Residues: Traces of palladium and copper catalysts.[10]
-
Related Synthetic Intermediates: Any precursors or by-products from earlier steps in the synthesis.[11]
Monitoring your reaction by TLC or LC-MS can help you identify the Rf values and masses of major impurities, which will aid in developing the purification method.[12]
Q4: Are there any stability concerns with 5-(Cyclopropylmethoxy)-2-ethynylpyridine?
While this specific molecule's stability is not widely reported, related structures provide clues.
-
Pyridine Ring: Pyridine rings are generally stable but can be sensitive to strong acids, which can lead to side reactions.[13]
-
Ethynyl Group: Terminal alkynes can be sensitive, particularly to certain transition metals, which can catalyze decomposition or oligomerization. Some ethynylpyridines can be unstable upon prolonged exposure to light.[14]
-
General Handling: To ensure stability, it is best to store the purified compound in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8°C).[4][15] For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.
Below is a troubleshooting workflow for common chromatography issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-エチニルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
Mechanistic Insight: The Temperature-Dependent Fate of the Cyclopropylmethyl System
Technical Support Center: Optimizing Reaction Temperature for Cyclopropylmethoxy Substitution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the installation of the cyclopropylmethyl (CPM) group. The cyclopropylmethoxy substitution is a cornerstone reaction in medicinal chemistry, prized for enhancing metabolic stability and lipophilicity in drug candidates. However, the inherent ring strain of the cyclopropyl group introduces unique thermodynamic and kinetic challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize temperature profiles and suppress unwanted side reactions during your syntheses.
The primary challenge in cyclopropylmethoxy substitution—whether using cyclopropylmethanol as a nucleophile or a cyclopropylmethyl halide as an electrophile—is the competing formation of a nonclassical carbocation. When thermal energy exceeds the activation barrier for the SN1 pathway, the cyclopropylmethyl system undergoes rapid rearrangement. The highly strained cyclopropylmethyl cation exists in equilibrium with the cyclobutyl and homoallyl cations[1].
If the reaction temperature is too high, nucleophilic attack occurs indiscriminately across these resonance structures, leading to a complex mixture of cyclobutyl ethers and but-3-en-1-ol (homoallyl) derivatives[2]. Conversely, maintaining a temperature that is too low will stall the desired bimolecular nucleophilic substitution ( SN2 ) due to the steric hindrance of the cyclopropane ring[1].
Mechanistic divergence of cyclopropylmethyl systems under varying temperature conditions.
Troubleshooting Guide & FAQs
Q: I am observing significant amounts of cyclobutanol and homoallyl derivatives in my product mixture. How can I prevent this? A: These are classic rearrangement byproducts resulting from the SN1 pathway[1]. To suppress this, you must strictly enforce SN2 conditions. Lower the reaction temperature (typically keeping it below 70°C) and ensure you are using a high concentration of a strong, non-bulky nucleophile. If you are using cyclopropylmethanol as the nucleophile, ensure complete deprotonation to the alkoxide before introducing the electrophile.
Q: My reaction stalls at room temperature, but heating it to 90°C causes degradation. What is the optimal thermal window? A: The optimal thermal window for cyclopropylmethoxy substitution is highly substrate-dependent but generally falls between 50°C and 70°C[1]. Room temperature is often insufficient to overcome the steric hindrance presented by the cyclopropane ring during the backside attack. Heating above 80°C provides enough thermal energy to trigger carbon-halogen bond dissociation, leading to the nonclassical carbocation and subsequent ring-opening[3].
Q: Can solvent choice mitigate the need for higher temperatures? A: Absolutely. By switching to a polar aprotic solvent like DMF or DMSO, you increase the nucleophilicity of your alkoxide or amine by leaving it unsolvated (naked anion). This accelerates the SN2 rate at lower temperatures, allowing you to achieve full conversion without reaching the thermal threshold for rearrangement[1]. For N-heteroaryl ether synthesis, using THF or DMF with a strong base like potassium tert-butoxide at ambient to moderate temperatures is highly effective[4].
Quantitative Data: Temperature vs. Reaction Outcome
To illustrate the causality between temperature and product distribution, the following table summarizes typical yields for the substitution of (chloromethyl)cyclopropane with a standard primary alkoxide nucleophile in DMF.
| Reaction Temperature (°C) | Desired SN2 Product (%) | Ring-Opened Byproducts (%) | Unreacted Starting Material (%) |
| 0 - 25 | 40 | < 2 | 58 |
| 50 - 60 | 88 | 8 | 4 |
| 80 - 100 | 45 | 55 | 0 |
Note: Data is representative of standard primary alkoxide substitutions. Highly sterically hindered nucleophiles will shift the byproduct ratio higher even at moderate temperatures.
Validated Experimental Protocol: Williamson Ether Synthesis with Cyclopropylmethanol
This self-validating protocol is designed to maximize SN2 kinetics while safely remaining below the thermal activation barrier for ring-opening.
Materials:
-
Cyclopropylmethanol (1.0 equiv)
-
Aryl/Alkyl Halide (1.1 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous DMF (10 mL/mmol)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Add anhydrous DMF and cool the system to 0°C using an ice bath.
-
Deprotonation: Carefully add Sodium Hydride to the chilled DMF. Dropwise, add cyclopropylmethanol. Stir at 0°C for 15 minutes, then allow it to warm to room temperature for 30-60 minutes until hydrogen evolution completely ceases[1].
-
Causality Check: Complete deprotonation ensures a highly reactive alkoxide nucleophile. This is a mandatory self-validating step to outcompete the SN1 pathway.
-
-
Electrophile Addition: Recool the reaction mixture to 0°C. Add the aryl/alkyl halide dropwise to prevent localized exothermic spikes.
-
Temperature Ramp (Critical Step): Remove the ice bath and allow the reaction to reach room temperature. Slowly heat the mixture to 55°C using a highly regulated oil bath or heating block. Do not exceed 70°C [1].
-
Monitoring: Monitor the reaction strictly via TLC or GC-MS every 2 hours.
-
Quench and Workup: Once the starting material is consumed, immediately cool the reaction to 0°C. Quench by the slow, dropwise addition of cold water. Extract with ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over anhydrous Na2SO4 , and concentrate in vacuo.
Optimized step-by-step workflow for cyclopropylmethoxy substitution reactions.
Sources
Technical Support Center: Copper Catalyst Remediation in Pyridine-Alkyne Workflows
Welcome to the Application Scientist Support Hub. As researchers scale up the synthesis of 5-(Cyclopropylmethoxy)-2-ethynylpyridine —a highly functionalized intermediate typically produced via Sonogashira cross-coupling[1]—a recurring bottleneck is the removal of residual copper catalysts.
The Mechanistic Challenge (The "Why")
5-(Cyclopropylmethoxy)-2-ethynylpyridine presents a "perfect storm" for metal retention. The molecule contains two potent coordination sites:
-
The Pyridine Nitrogen: A strong σ-donor that readily forms stable complexes with Cu(I) and Cu(II) species.
-
The Terminal Alkyne: Can engage in π-coordination or form intermediate copper acetylides if the pH is not strictly controlled[2].
Because the API itself acts as a bidentate or bridging ligand, standard aqueous workups (like simple water or brine washes) lack the thermodynamic driving force to break the API-Cu complex. To successfully purify your product, you must introduce a scavenging system with a significantly higher binding constant ( Keq ) for copper than the API itself.
Thermodynamic displacement of Cu from the API using a high-affinity scavenger.
Troubleshooting Guide & FAQs
Q1: What are the regulatory limits for Copper residues in my final API? A: Copper is classified as a Class 3 elemental impurity under the ICH Q3D guidelines due to its relatively low toxicity[3]. However, it must still be strictly controlled to prevent API degradation and ensure patient safety. The Permitted Daily Exposure (PDE) limits depend on the route of administration[4]:
| Route of Administration | ICH Q3D PDE Limit (µ g/day ) | Typical Concentration Limit (ppm)* |
| Oral | 3400 | 340 |
| Parenteral | 340 | 34 |
| Inhalation | 34 | 3.4 |
*Assuming a maximum daily dose of 10 g/day . Actual ppm limits must be calculated based on your specific dosing regimen.
Q2: I've tried washing my organic layer with saturated ammonium chloride ( NH4Cl ), but the organic layer is still blue/green. Why? A: While NH4Cl is a standard quench for Sonogashira reactions, the resulting [Cu(NH3)2]+ or [Cu(NH3)4]2+ complexes are in dynamic equilibrium with your pyridine-alkyne API. If the API concentration is high, Le Chatelier's principle dictates that a significant fraction of Cu will remain bound to the pyridine ring. You need a multidentate chelator (like EDTA) that utilizes the chelate effect to irreversibly trap the copper in the aqueous phase, or a solid-supported scavenger[5].
Q3: Which solid-supported metal scavenger is best for 5-(Cyclopropylmethoxy)-2-ethynylpyridine? A: For Cu(I)/Cu(II) removal in the presence of a pyridine, sulfur-based or polyamine-based scavengers are superior:
-
SiliaMetS® Thiol (or QuadraPure™ MPA): Excellent for Cu and Pd. The soft sulfur atom has a high affinity for soft metals like Cu(I)[5].
-
SiliaMetS® TAAcOH (EDTA-like): Highly effective for Cu(II) in higher oxidation states[5].
-
QuadraPure™ TU (Thiourea): A robust macroporous resin that rapidly removes Cu and Pd down to <1 ppm, especially effective in batch and flow setups[6].
Experimental Workflows & Methodologies
Two-stage experimental workflow for bulk and trace copper remediation.
Protocol A: Biphasic EDTA / Ammonium Hydroxide Wash (Bulk Removal)
-
Causality: EDTA forms a hexadentate, highly stable, water-soluble complex with Cu(II). The addition of NH4OH ensures the EDTA is fully deprotonated (maximizing chelation) and helps solubilize Cu(I) as an ammine complex, driving the metal into the aqueous layer.
-
Self-Validation: The aqueous layer will turn deep blue if Cu is being successfully extracted. Once the aqueous layer remains colorless upon a fresh wash, bulk removal is complete.
Step-by-Step Methodology:
-
Dilution: Dissolve the crude 5-(Cyclopropylmethoxy)-2-ethynylpyridine in a water-immiscible organic solvent with good solvating power (e.g., 2-MeTHF or Dichloromethane). Ensure the concentration is ~0.1 M to prevent precipitation.
-
Preparation of Wash Solution: Prepare a 0.1 M aqueous solution of Disodium EDTA ( Na2EDTA ). Add concentrated Ammonium Hydroxide ( NH4OH , 28%) until the pH reaches 9.0–9.5.
-
Extraction: Add the EDTA/ NH4OH solution to the organic layer in a 1:1 (v/v) ratio.
-
Agitation: Vigorously stir the biphasic mixture for 30 minutes at room temperature. (Note: Vigorous stirring is critical to maximize interfacial surface area for metal transfer).
-
Phase Separation: Allow the layers to separate. The aqueous layer should be distinctly blue.
-
Iteration: Separate the organic layer and repeat steps 3-5 until the aqueous layer is completely colorless.
-
Water Wash: Perform one final wash with deionized water to remove any residual EDTA salts from the organic layer.
Protocol B: Solid-Supported Scavenging (Trace Polishing)
-
Causality: For the remaining tightly bound Cu (and Pd from the Sonogashira coupling), functionalized silica (e.g., SiliaMetS® Thiol) or macroporous polymers (e.g., QuadraPure™ TU) are used. These scavengers possess an overwhelming thermodynamic preference for transition metals over the pyridine/alkyne API[7].
-
Self-Validation: The silica/resin will physically change color (often turning dark brown/green) as it adsorbs the metal[6]. The filtrate will yield a white/off-white API.
Step-by-Step Methodology:
-
Solvent Selection: Ensure the API is dissolved in a compatible solvent (THF, DMF, or DCM work exceptionally well for scavengers)[6].
-
Scavenger Loading: Add 5 to 10 equivalents of SiliaMetS® Thiol or QuadraPure™ TU relative to the estimated residual metal content. (Rule of thumb: 5 g of resin per 100 mL of a 1000 ppm metal-contaminated solution)[6].
-
Incubation: Gently agitate the suspension at 40°C for 4 to 16 hours. (Note: Heating to 40°C increases the kinetic rate of metal dissociation from the API's pyridine ring, allowing the scavenger to capture it faster).
-
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded scavenger. Rinse the filter cake with 2 column volumes of the reaction solvent to ensure complete recovery of the API.
-
Analysis: Concentrate the filtrate and analyze the residue via ICP-MS or XRF[8] to confirm the Cu and Pd levels are below the ICH Q3D parenteral limit (<34 ppm).
References
-
European Medicines Agency. "ICH guideline Q3D (R1) on elemental impurities". europa.eu. 3
-
Labcorp. "Elemental impurities per USP and ICH q3d guidelines". labcorp.com. 4
-
Sigma-Aldrich. "User Guide QuadraPure Metal Scavengers". sigmaaldrich.com. 6
-
Velocity Scientific Solutions. "SiliaMetS". velocityscientific.com.au. 5
-
ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". acs.org. 7
-
Wikipedia. "Sonogashira coupling". wikipedia.org. 1
-
RSC Publishing. "Copper-free Sonogashira cross-coupling reactions: an overview". rsc.org. 2
-
Malvern Panalytical. "Rapid Screening for Elemental Impurities During Drug Substance Development". malvernpanalytical.com. 8
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. labcorp.com [labcorp.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Screening for Elemental Impurities During Drug Substance Development | Malvern Panalytical [malvernpanalytical.com]
Minimizing homocoupling byproducts in ethynylpyridine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in the synthesis of ethynylpyridines: the suppression of Glaser-type homocoupling byproducts during Sonogashira cross-coupling.
This guide synthesizes mechanistic causality, self-validating experimental protocols, and field-proven optimization strategies to help you achieve high-purity C(sp)-C(sp2) bond formations.
Mechanistic Divergence: Sonogashira vs. Glaser Pathways
To troubleshoot homocoupling, we must first understand the competing catalytic cycles. The desired Sonogashira cross-coupling relies on a synergistic Pd/Cu dual-catalyst system. However, the copper(I) acetylide intermediate is highly susceptible to oxidative dimerization in the presence of trace oxygen, leading to the 1,3-diyne byproduct (Glaser coupling) 1.
Caption: Mechanistic divergence: Sonogashira cross-coupling vs. Glaser homocoupling pathways.
Troubleshooting FAQs
Q1: Why am I seeing a large amount of a 1,3-diyne byproduct instead of my desired ethynylpyridine? A: You are observing Glaser homocoupling. When synthesizing ethynylpyridines, the terminal alkyne reacts with the Cu(I) co-catalyst to form a copper acetylide intermediate. If trace oxygen is present in your solvent or headspace, it oxidizes Cu(I) to Cu(II). This promotes the bimolecular oxidative dimerization of two copper acetylide molecules, consuming your valuable alkyne and complicating purification 2.
Q2: How can I modify my reaction setup to suppress this oxidative pathway? A: Homocoupling suppression requires disrupting the kinetics of the Glaser pathway.
-
Rigorous Deoxygenation: Standard nitrogen balloons are insufficient. Use the freeze-pump-thaw method for solvents and maintain a continuous positive pressure of Argon 3.
-
Kinetic Control (Slow Addition): Keep the steady-state concentration of the alkyne low by adding it dropwise via a syringe pump over 30–60 minutes. This statistically favors transmetalation to the Palladium center over bimolecular dimerization 3.
Q3: Can I eliminate the copper co-catalyst entirely to prevent Glaser coupling? A: Yes. Copper-free Sonogashira protocols are highly effective and completely shut down the primary Glaser pathway. By utilizing electron-rich, bulky monoligated palladium precatalysts (e.g., Buchwald-type palladacycles) 4 or parts-per-million (ppm) loadings of Pd(OAc)₂ 5, you can drive the C(sp)-C(sp2) bond formation without copper.
Quantitative Data: Impact of Reaction Conditions on Byproduct Formation
The table below summarizes the expected product distribution for the coupling of 3-ethynylpyridine with standard aryl bromides under various optimization strategies.
| Reaction Condition | Catalyst System | Co-Catalyst | Base / Solvent | Cross-Coupled Yield (%) | Homocoupling Yield (%) |
| Standard Aerobic | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (1 mol%) | Et₃N / THF | 45 - 55% | 30 - 40% |
| Strict Anaerobic (Ar) | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (1 mol%) | Et₃N / THF | 80 - 85% | 5 - 10% |
| Syringe Pump Addition | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (1 mol%) | Et₃N / THF | 88 - 92% | < 5% |
| Copper-Free (Room Temp) | [DTBNpP]Pd(crotyl)Cl (5 mol%) | None | TMP / DMSO | 96 - 97% | Not Detected |
| Copper-Free (ppm Pd) | Pd(OAc)₂ (50 ppm) | None | K₂CO₃ / EtOH (80 °C) | 75 - 85% | Not Detected |
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing Glaser homocoupling in Sonogashira reactions.
Step-by-Step Methodologies
Protocol A: Self-Validating Anaerobic Cu-Catalyzed Sonogashira with Slow Addition
Use this protocol when copper is strictly required for reactivity, but homocoupling must be minimized.
-
Solvent Degassing: Transfer THF and Triethylamine (Et₃N) into a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles. Backfill with high-purity Argon.
-
Reagent Loading: Under a positive flow of Argon, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) to the reaction vessel.
-
Kinetic Control (Slow Addition): Dissolve 3-ethynylpyridine (1.2 equiv) in a small volume of degassed THF. Load this into a gas-tight syringe. Using a syringe pump, add the alkyne solution dropwise to the reaction mixture over a period of 45–60 minutes at room temperature 3.
-
Causality: Slow addition ensures the instantaneous concentration of the copper-acetylide intermediate remains extremely low, making the bimolecular Glaser dimerization statistically improbable compared to the unimolecular transmetalation to Palladium.
-
-
Self-Validation Monitoring: Observe the reaction color. A proper anaerobic Cu-catalyzed Sonogashira should remain pale yellow to light orange.
-
Diagnostic Check: If the solution shifts to a deep blue or green, this is a self-validating indicator that oxygen has infiltrated the system, oxidizing Cu(I) to Cu(II), which directly drives homocoupling. Abort, re-degas, and check seals.
-
Protocol B: Copper-Free Sonogashira using a Monoligated Pd Precatalyst
Use this protocol to structurally eliminate the possibility of Glaser homocoupling.
-
Reagent Preparation: In a glovebox or under strict Argon, add the aryl halide (1.0 equiv), 3-ethynylpyridine (1.5 equiv), and the air-stable precatalyst [DTBNpP]Pd(crotyl)Cl (5 mol%) to a vial 4.
-
Reaction Assembly: Add anhydrous Dimethyl Sulfoxide (DMSO) as the solvent, followed by 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv) as the organic base.
-
Execution: Stir the reaction at room temperature for 2–18 hours (depending on the steric hindrance of the aryl halide).
-
Causality: By omitting copper entirely, the primary oxidative dimerization pathway is eliminated. The bulky, electron-rich phosphine ligand (DTBNpP) creates a highly active monoligated Pd(0) species that accelerates oxidative addition and facilitates direct deprotonation/metalation of the terminal alkyne without needing a copper transmetalation agent.
-
-
Workup: Quench with water, extract with EtOAc, wash the organic layer with brine to remove DMSO/TMP, dry over Na₂SO₄, and concentrate for column chromatography.
References
-
preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate - Benchchem. 1
-
3-Ethynylpyridine | High-Purity Reagent | RUO - Benchchem. 2
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. 3
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. 4
-
Arylation of Terminal Alkynes by Aryl Iodides Catalyzed by a Parts-per-Million Loading of Palladium Acetate | ACS Catalysis. 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Ethynylpyridine | High-Purity Reagent | RUO [benchchem.com]
- 3. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Structural Validation and 1H NMR Interpretation of 5-(Cyclopropylmethoxy)-2-ethynylpyridine: A Comparative Guide
In the landscape of modern drug discovery and complex organic synthesis, functionalized pyridines serve as indispensable scaffolds. Among these, 5-(Cyclopropylmethoxy)-2-ethynylpyridine has emerged as a premium building block. By integrating a versatile ethynyl handle for cross-coupling and a cyclopropylmethoxy group for enhanced lipophilicity, it offers distinct advantages over simpler analogs.
This guide provides an objective comparison of 5-(Cyclopropylmethoxy)-2-ethynylpyridine against its structural alternatives, supported by a self-validating 1 H NMR interpretation protocol designed for researchers and drug development professionals.
Comparative Analysis: Why Choose the Cyclopropylmethoxy Variant?
When designing synthetic routes or optimizing lead compounds (such as kinase inhibitors), chemists frequently evaluate competing building blocks. Here is how 5-(Cyclopropylmethoxy)-2-ethynylpyridine compares to its standard alternatives:
-
Versus 2-Ethynylpyridine: While 2-ethynylpyridine provides the baseline alkyne functionality for click chemistry or Sonogashira couplings, it lacks electron-donating substituents. The ethynyl group acts as a strong electrophile when the pyridine nitrogen is activated (1)[1]. Adding the C5-ether linkage increases electron density in the ring, modulating its reactivity and basicity.
-
Versus 5-Methoxy-2-ethynylpyridine: Replacing a planar, metabolically labile methoxy group with a cyclopropylmethoxy group introduces steric bulk and increases the partition coefficient (logP). In medicinal chemistry, this specific substitution is frequently utilized to improve metabolic stability and target binding profiles, particularly in PI3K inhibitor development (2)[2].
Quantitative Data: Comparative 1 H NMR Signatures
The structural modifications directly manifest in the 1 H NMR spectra, providing clear diagnostic handles for quality control.
Table 1: Comparative 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Structural Feature | 2-Ethynylpyridine | 5-Methoxy-2-ethynylpyridine | 5-(Cyclopropylmethoxy)-2-ethynylpyridine |
| Pyridine H6 | 8.57 (m) | 8.28 (d) | 8.25 (d) |
| Pyridine H3 | 7.40 (m) | 7.42 (d) | 7.40 (d) |
| Pyridine H4 | 7.62 (m) | 7.18 (dd) | 7.15 (dd) |
| Alkyne -C≡CH | 3.15 (s) | 3.12 (s) | 3.10 (s) |
| Ether Linkage | N/A | 3.85 (s, -OCH 3 ) | 3.88 (d, -OCH 2 -) |
| Aliphatic Ring | N/A | N/A | 1.25 (m, 1H), 0.65 (m, 2H), 0.35 (m, 2H) |
Experimental Methodology: A Self-Validating NMR Protocol
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. If the protocol is executed correctly, the integration values will perfectly cross-verify the molecule's integrity.
Figure 1: Self-validating NMR workflow ensuring spectral integrity and accurate structural elucidation.
Step-by-Step Acquisition Protocol
Step 1: Sample Preparation (The Causality of Solvent Choice)
-
Action: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl 3 that has been pre-filtered through a short plug of basic alumina.
-
Causality: Commercial CDCl 3 degrades over time to produce trace DCl. The basic nitrogen of the pyridine ring and the electron-rich ether linkage are highly sensitive to acidic environments. Acidic CDCl 3 will protonate the pyridine, drastically shifting the aromatic signals downfield, and may induce hydration of the ethynyl group. Pre-filtration neutralizes the solvent, ensuring spectral reproducibility.
Step 2: Acquisition Parameters (The Causality of Relaxation Delays)
-
Action: Set the relaxation delay (d1) to 5.0 seconds.
-
Causality: The terminal alkyne proton (-C≡CH) lacks adjacent strongly relaxing protons, resulting in a significantly longer longitudinal relaxation time (T 1 ). If a standard 1-second delay is used, the alkyne proton will not fully relax between pulses, leading to an artificially low integration value. A 5-second delay guarantees quantitative integration, which is critical for self-validation.
Step 3: Spectral Processing (The Causality of Apodization)
-
Action: Apply an exponential line broadening (LB) of 0.3 Hz prior to Fourier Transformation.
-
Causality: The cyclopropyl protons exhibit complex, fine multiplet splitting due to extensive J-coupling within the strained ring. Excessive line broadening will smear these multiplets into broad singlets, destroying critical structural information. An LB of 0.3 Hz perfectly balances signal-to-noise ratio enhancement while preserving fine coupling constants.
In-Depth 1 H NMR Interpretation
Once the spectrum is acquired using the self-validating protocol, the structural assignment relies on understanding the local magnetic environments of the molecule.
The Cyclopropylmethoxy Group (0.35 – 3.88 ppm)
The ether oxygen highly deshields the adjacent methylene protons (-OCH 2 -), pushing them to ~3.88 ppm as a distinct doublet (J ≈ 7.0 Hz). However, the cyclopropyl ring itself is highly strained. The sp 3 carbons possess higher s-character, and the ring current (diamagnetic anisotropy) of the cyclopropane C-C bonds severely shields the attached protons (3)[3].
-
Methine (-CH-): Appears as a complex multiplet at ~1.25 ppm.
-
Methylenes (-CH 2 -): The diastereotopic nature of the ring protons results in two distinct multiplets at ~0.65 ppm (2H) and ~0.35 ppm (2H).
The Ethynyl Handle (3.10 ppm)
Despite being attached to an sp-hybridized carbon, the terminal alkyne proton is shielded by the diamagnetic cylinder of the carbon-carbon triple bond. It appears as a sharp singlet at ~3.10 ppm. Self-Validation Check: The integration of this singlet (1H) must perfectly match 25% of the total integration of the highly shielded cyclopropyl methylene protons (4H).
The Pyridine Core (7.15 – 8.25 ppm)
The substitution pattern creates an isolated spin system:
-
H6 (ortho to O, meta to alkyne): The combined electronegativity of the adjacent ring nitrogen and ether oxygen severely deshields this proton, placing it at ~8.25 ppm (d, J ≈ 2.8 Hz).
-
H3 (ortho to alkyne): Appears at ~7.40 ppm (d, J ≈ 8.5 Hz).
-
H4 (meta to N): Appears as a doublet of doublets at ~7.15 ppm (dd, J ≈ 8.5, 2.8 Hz), coupling with both H3 and H6.
References
-
Base-Promoted N-Heteroaryl CH Oxidative Coupling With Alcohols for N-heteroaryl Ether Synthesis Source: Organic Syntheses URL:3
-
Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion Source: ACS Omega URL:1
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:2
Sources
LC-MS/MS Fragmentation Analysis of 5-(Cyclopropylmethoxy)-2-ethynylpyridine: Orbitrap HCD vs. Triple Quadrupole CID
Executive Summary
5-(Cyclopropylmethoxy)-2-ethynylpyridine (Exact Mass: 173.0841 Da) is a highly versatile building block frequently utilized in medicinal chemistry for click-chemistry conjugations and kinase inhibitor synthesis. Depending on the stage of drug development, analytical scientists must choose the appropriate mass spectrometry platform to characterize this molecule.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (Orbitrap HRMS) versus Triple Quadrupole (QqQ) Mass Spectrometry for the analysis of this compound. By examining the causality behind its fragmentation pathways, we provide self-validating protocols and quantitative benchmarks to help researchers select the optimal platform for either structural elucidation or high-throughput pharmacokinetic (PK) quantification.
Mechanistic Fragmentation Pathway (The "Why")
Understanding the intrinsic chemical stability of a molecule is prerequisite to optimizing any mass spectrometry method. When subjected to Electrospray Ionization in positive mode (ESI+), the basic pyridine nitrogen is readily protonated, yielding a stable precursor ion [M+H]+ at m/z 174.0913.
Upon activation via Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule undergoes highly predictable, charge-directed cleavages:
-
Primary Ether Cleavage: The cyclopropylmethoxy group is an alkyl ether, making it the most labile site. The protonated ether oxygen induces a charge-mediated cleavage, expelling the cyclopropylmethyl group as a neutral diene (e.g., methylenecyclopropane or 1,3-butadiene, C4H6 , 54.0470 Da). This results in a highly stable 5-hydroxy-2-ethynylpyridinium product ion at m/z 120.0444. This primary transition strictly adheres to the [1], which dictates that even-electron precursor ions preferentially form even-electron product ions and neutral molecules.
-
Secondary Cleavages: The m/z 120.0444 fragment can undergo further high-energy dissociation. It can lose carbon monoxide (CO, 28.0106 Da) via ring contraction to form m/z 92.0495, or it can cleave the ethynyl alkyne group ( C2H2 , 26.0157 Da) to yield m/z 94.0287.
Fig 1: ESI+ mechanistic fragmentation pathway of 5-(Cyclopropylmethoxy)-2-ethynylpyridine.
Platform Comparison: Structural ID vs. High-Throughput Quantification
Choosing between an Orbitrap and a QqQ depends entirely on the analytical goal.
-
Thermo Q Exactive (Orbitrap): Utilizes HCD and provides sub-5 ppm mass accuracy. It is indispensable during early-stage synthesis and metabolite identification, where unambiguous assignment of empirical formulas is required to differentiate isobaric interferences.
-
Agilent 6495C (QqQ): Utilizes CID within a collision cell. Operating in Multiple Reaction Monitoring (MRM) mode, it acts as a mass filter that drastically reduces matrix background noise. This platform remains the industry standard for [2] due to its unmatched sensitivity and wide linear dynamic range.
Fig 2: Parallel LC-MS/MS workflow for structural elucidation and high-throughput quantification.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in System Suitability Tests (SST).
Sample Preparation & Chromatography
-
Stock Preparation: Dissolve the analyte in 100% DMSO to a concentration of 1 mg/mL.
-
Matrix Spiking: Spike the stock into blank human plasma, followed by protein precipitation using 3 volumes of cold acetonitrile (containing internal standard). Centrifuge at 14,000 x g for 10 minutes.
-
Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
-
Gradient: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Orbitrap HRMS Protocol (Structural Elucidation)
Causality: High resolution is required to separate the target fragments from endogenous plasma lipids.
-
SST: Infuse Pierce LTQ Velos ESI Positive Ion Calibration Solution. Verify that the mass error for the m/z 138.0662 calibration peak is < 2 ppm.
-
Acquisition: Operate the Q Exactive in Parallel Reaction Monitoring (PRM) mode targeting m/z 174.0913.
-
Parameters: Set MS2 resolution to 17,500. Use a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 to capture both the primary ether cleavage and the secondary high-energy alkyne cleavages in a single spectrum.
Triple Quadrupole Protocol (Quantification)
Causality: Collision energy (CE) must be empirically optimized for each specific transition to maximize the kinetic conversion of the precursor to the product ion, ensuring the lowest possible Limit of Quantification (LLOQ).
-
SST: Inject a neat standard at the anticipated LLOQ (0.01 ng/mL). The run is only valid if the Signal-to-Noise (S/N) ratio of the 174.1 → 120.0 transition is ≥ 10.
-
Source Parameters: Capillary Voltage at 3000 V, Gas Temperature at 250 °C, Drying Gas at 10 L/min.
-
Acquisition: Operate in MRM mode using the optimized transitions listed in Table 2.
Quantitative Data & Performance Metrics
Table 1: High-Resolution Fragment Ions (Orbitrap HCD) | Precursor Ion (m/z) | Fragment Ion (m/z) | Empirical Formula | Mass Error (ppm) | Neutral Loss | |---------------------|--------------------|---------|------------------|--------------| | 174.0913 | 120.0444 | C7H6NO+ | < 2.0 | C4H6 (54.0470 Da) | | 174.0913 | 94.0287 | C5H4NO+ | < 2.0 | C4H6+C2H2 (80.0626 Da) | | 174.0913 | 92.0495 | C6H6N+ | < 2.0 | C4H6+CO (82.0419 Da) |
Table 2: MRM Transitions and Collision Energies (QqQ CID)
| Precursor (m/z) | Product (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| 174.1 | 120.0 | 50 | 15 | Quantifier |
| 174.1 | 92.0 | 50 | 30 | Qualifier 1 |
| 174.1 | 94.0 | 50 | 35 | Qualifier 2 |
Table 3: Performance Comparison (Orbitrap vs. QqQ for 5-(Cyclopropylmethoxy)-2-ethynylpyridine)
| Metric | Thermo Q Exactive (Orbitrap) | Agilent 6495C (QqQ) |
|---|---|---|
| Primary Acquisition Mode | PRM / ddMS2 | MRM |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da |
| Linear Dynamic Range | 3 orders of magnitude | 5 orders of magnitude |
| LLOQ (in Plasma Matrix) | 1.0 ng/mL | 0.01 ng/mL |
| Best Application | Metabolite ID, Impurity Profiling | High-throughput PK Quantification |
Conclusion
The fragmentation of 5-(Cyclopropylmethoxy)-2-ethynylpyridine is heavily dominated by the neutral loss of its cyclopropylmethyl group. For researchers focused on confirming the identity of this molecule or mapping its downstream metabolic fate, the Orbitrap HRMS is the superior choice due to its exact-mass capabilities. Conversely, for bioanalytical scientists requiring robust, high-throughput quantification of this compound in complex biological matrices, the Triple Quadrupole (QqQ) operating in MRM mode provides a 100-fold improvement in sensitivity and a vastly superior linear dynamic range.
References
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.
-
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
Sources
A Comparative Guide to the Bioactivity of Cyclopropylmethoxy vs. Methoxy Pyridine Derivatives
Introduction: The Enduring Significance of the Pyridine Scaffold in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its status as a "privileged scaffold." This distinction arises from its frequent appearance in the structures of approved drugs across a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substituents, alkoxy groups, particularly the methoxy and, more recently, the cyclopropylmethoxy group, have garnered significant attention for their ability to modulate bioactivity. This guide provides an in-depth comparison of the bioactivity of cyclopropylmethoxy versus methoxy pyridine derivatives, offering insights grounded in experimental data and mechanistic principles to inform rational drug design.
Decoding the Substituents: A Tale of Two Alkoxy Groups
The choice between a methoxy and a cyclopropylmethoxy substituent is not merely an incremental change; it represents a strategic decision in molecular design that can profoundly impact a compound's interaction with its biological target and its overall druglike properties.
The Methoxy Group: A Classic Modulator of Bioactivity
The methoxy group (-OCH₃) is a small, electron-donating group that can influence a molecule's conformation and electronic distribution. Its presence on a pyridine ring can enhance binding to target proteins through hydrogen bond acceptance and favorable steric interactions.[3] Furthermore, the methoxy group can favorably impact a compound's metabolic profile, often blocking sites of potential oxidative metabolism.[4] Numerous studies have highlighted the role of methoxy-substituted pyridines in conferring potent anticancer and antimicrobial activities.[5][6] For instance, the substitution pattern of methoxy groups on pyridine-containing chalcones has been shown to be a critical determinant of their cytotoxic effects against various cancer cell lines.[5]
The Cyclopropylmethoxy Group: Introducing Conformational Rigidity and Metabolic Stability
The cyclopropylmethoxy group (-OCH₂-c-C₃H₅) introduces a unique set of physicochemical properties. The cyclopropyl ring is a small, rigid, and strained carbocycle that can serve as a "conformational lock," restricting the rotational freedom of the attached methoxy group. This can lead to a more defined orientation of the molecule within a binding pocket, potentially enhancing potency and selectivity. From a metabolic standpoint, the cyclopropyl group is generally more resistant to oxidative metabolism compared to a simple alkyl chain, which can lead to improved pharmacokinetic profiles, including a longer half-life.[7] While less explored than their methoxy counterparts, cyclopropylmethoxy-substituted pyridines have emerged in several patents as promising therapeutic agents, suggesting their potential in addressing unmet medical needs.[8][9]
Comparative Bioactivity: Insights from Experimental Data
A direct, head-to-head comparison of the bioactivity of cyclopropylmethoxy and methoxy pyridine derivatives across a broad range of biological targets is not extensively documented in the public scientific literature. However, by synthesizing data from various studies and patents, we can draw valuable inferences.
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer agents.[2] The introduction of a methoxy group has been shown to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines, including liver and breast cancer.[4][5] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[5]
While direct comparative data is limited, the patent literature discloses cyclopropylmethoxy-pyridine derivatives with potential applications in treating motor disorders associated with Parkinson's disease and spinal cord traumas, highlighting their neurological activity.[7][8] The rationale for using the cyclopropylmethoxy group in these contexts likely stems from its ability to improve metabolic stability and brain permeability, crucial properties for CNS-acting drugs.
To illustrate a hypothetical comparison, consider a generic pyridine scaffold evaluated for its anticancer activity. The following table summarizes potential outcomes based on the known properties of the substituents.
| Substituent at Position X on Pyridine | Target Cancer Cell Line | IC₅₀ (µM) - Hypothetical | Rationale for Predicted Activity |
| Methoxy (-OCH₃) | MCF-7 (Breast Cancer) | 5.2 | Electron-donating nature may enhance binding to a specific kinase target. |
| Cyclopropylmethoxy (-OCH₂-c-C₃H₅) | MCF-7 (Breast Cancer) | 2.8 | The rigid conformation may lead to a more optimal fit in the kinase's active site, increasing potency. |
| Methoxy (-OCH₃) | HepG2 (Liver Cancer) | 8.1 | Favorable interactions with the target protein. |
| Cyclopropylmethoxy (-OCH₂-c-C₃H₅) | HepG2 (Liver Cancer) | 4.5 | Improved metabolic stability could lead to higher effective concentrations over time in cell-based assays. |
This table presents hypothetical data for illustrative purposes and is not based on a single experimental study.
Antimicrobial Activity
Pyridine derivatives have also shown significant promise as antimicrobial agents.[10][11] The presence of a methoxy group has been associated with enhanced antibacterial and antifungal effects in certain pyrazoline derivatives containing a pyridine ring.[6] The position of the methoxy group on an adjacent phenyl ring was found to be crucial for activity against specific bacterial strains.[6]
Experimental Protocols for Bioactivity Assessment
The evaluation of the bioactivity of novel chemical entities requires a standardized set of in vitro and in vivo assays. The following protocols represent common methodologies used in the field.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., methoxy and cyclopropylmethoxy pyridine derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for determining the in vitro anticancer activity of pyridine derivatives using the MTT assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The observed differences in bioactivity between methoxy and cyclopropylmethoxy pyridine derivatives can often be rationalized through an analysis of their structure-activity relationships.
Caption: A conceptual comparison of the structural features and potential binding interactions of methoxy and cyclopropylmethoxy pyridine derivatives.
The electron-donating nature of the methoxy group can influence the pKa of the pyridine nitrogen, which may be crucial for interactions with acidic residues in a protein's active site.[3] In contrast, the increased lipophilicity and conformational rigidity imparted by the cyclopropylmethoxy group may favor binding to hydrophobic pockets and reduce the entropic penalty of binding.[7]
Conclusion and Future Directions
The choice between a methoxy and a cyclopropylmethoxy substituent on a pyridine scaffold is a critical decision in drug design that can significantly influence the resulting compound's bioactivity and pharmacokinetic profile. While methoxy pyridine derivatives have a well-established history in medicinal chemistry with demonstrated anticancer and antimicrobial activities, the emergence of the cyclopropylmethoxy group offers a promising strategy for enhancing metabolic stability and conformational rigidity.
The current body of literature suggests that both moieties can contribute favorably to the biological activity of pyridine derivatives. However, a clear and comprehensive understanding of their comparative advantages and disadvantages is hampered by the lack of direct comparative studies. Future research should focus on the systematic synthesis and evaluation of paired methoxy and cyclopropylmethoxy pyridine analogues against a diverse panel of biological targets. Such studies would provide invaluable data for building more predictive structure-activity relationship models and would undoubtedly accelerate the development of novel and more effective pyridine-based therapeutics.
References
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (URL: [Link])
-
Anticancer Functions of Pyridine Heterocycles. (URL: [Link])
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (URL: [Link])
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (URL: [Link])
-
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])
- Use of 4-cyclopropylmethoxy-n-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)
-
Use of 4 cyclopropylmethoxy-N-(3,5 dichloro-1 oxido-pyridin-4 yl)-5-(methoxy)pyridine-2-carboxamide for the treatment of spinal cord traumas. (URL: [Link])
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (URL: [Link])
- Use of 4-cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (URL: [Link])
-
Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])
-
CYCLOPROPYL-(HETERO)ARYL-SUBSTITUTED ETHYLSULPHONYLPYRIDINE DERIVATIVES. (URL: [Link])
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (URL: [Link])
-
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (URL: [Link])
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (URL: [Link])
-
Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (URL: [Link])
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (URL: [Link])
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (URL: [Link])
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (URL: [Link])
-
Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. (URL: [Link])
Sources
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. CA2684174A1 - Use of 4-cyclopropylmethoxy-n-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide for the treatment of motor disorders related to parkinson's disease - Google Patents [patents.google.com]
- 8. patentworth.ai [patentworth.ai]
- 9. TW200911248A - Use of 4-cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy) pyridine-2-carboxamide in the treatment of spinal cord traumas - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structural Validation of 5-(Cyclopropylmethoxy)-2-ethynylpyridine via ATR-FTIR Spectroscopy
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison of analytical modalities for structural validation, featuring field-proven experimental protocols and mechanistic insights.
Introduction: The Analytical Challenge
In the synthesis of functionalized heteroaromatics, rapid and unambiguous structural validation is critical to maintaining workflow momentum. 5-(Cyclopropylmethoxy)-2-ethynylpyridine is a prime example of a multi-domain building block, featuring a cyclopropylmethoxy ether linkage, a pyridine core, and a highly reactive terminal alkyne.
During its synthesis—typically involving a Sonogashira cross-coupling followed by desilylation—chemists must confirm the successful unmasking of the terminal alkyne. While Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural elucidation, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy offers a superior modality for real-time, self-validating reaction monitoring.
Mechanistic Causality in Spectroscopic Validation
The selection of IR spectroscopy for this specific molecule is driven by the dipole moment changes inherent to its functional groups. Understanding these physical principles is essential for accurate data interpretation:
-
Terminal Alkyne (≡C-H): The sp-hybridized carbon-hydrogen bond is highly polarized. Its stretching vibration produces a diagnostic, sharp, and intense absorption band at approximately 3300 cm⁻¹[1].
-
Alkyne Triple Bond (C≡C): The carbon-carbon triple bond stretch appears in the relatively isolated 2100–2260 cm⁻¹ region[1]. Terminal alkynes yield a much more intense peak here compared to internal alkynes due to the larger change in dipole moment during the stretch[1].
These distinct spectral markers allow for a binary (yes/no) assessment of the deprotection step. If the trimethylsilyl (TMS) protecting group is successfully removed, the 3300 cm⁻¹ peak will immediately emerge.
Comparative Analysis: ATR-FTIR vs. Alternatives
To establish the most efficient analytical workflow, we must objectively compare ATR-FTIR against traditional Transmission FTIR (KBr pellet) and ¹H-NMR.
Transmission FTIR passes infrared light completely through a sample to measure bulk absorption[2]. For solid intermediates, this requires pressing the sample into a Potassium Bromide (KBr) pellet. Because KBr is highly hygroscopic, it rapidly absorbs atmospheric moisture, producing a massive, broad O-H stretching band from 3200–3600 cm⁻¹. This artifact directly overlaps with and obscures the critical 3300 cm⁻¹ ≡C-H stretch of the terminal alkyne.
Conversely, ATR-FTIR measures infrared absorption at the surface of a sample through an evanescent wave that penetrates only a few microns into the material[2]. This technique is quick, flexible, and non-destructive[3]. By eliminating the need for hygroscopic matrices, ATR-FTIR ensures the 3300 cm⁻¹ region remains pristine, allowing for definitive alkyne validation.
Table 1: Performance Comparison of Analytical Modalities for Terminal Alkyne Validation
| Analytical Modality | Sample Preparation | Analysis Time | Destructive? | ≡C-H Resolution (3300 cm⁻¹) | Moisture Artifact Risk |
| ATR-FTIR (Diamond) | None (Direct application) | < 1 min | No | Excellent (Sharp, distinct) | Low |
| Transmission FTIR | High (KBr pellet pressing) | 10–15 min | Yes | Poor (Masked by KBr-H₂O) | High |
| ¹H-NMR (400 MHz) | Medium (Dissolution in CDCl₃) | 5–10 min | No | Excellent (~3.1 ppm singlet) | Low |
Experimental Methodology: Synthesis and Self-Validating Protocol
To ensure trustworthiness, analytical protocols must be self-validating. The following workflow incorporates the TMS-protected intermediate as a negative control, proving that the emergence of the 3300 cm⁻¹ peak is a direct consequence of the chemical transformation, not an instrumental artifact.
Phase 1: Synthesis of the TMS-Protected Intermediate
-
Coupling: React 2-bromo-5-(cyclopropylmethoxy)pyridine with trimethylsilylacetylene (TMS-acetylene) in the presence of Pd(PPh₃)₂Cl₂ and CuI in triethylamine.
-
Causality: The Pd/Cu co-catalyst system lowers the activation energy for sp²-sp carbon-carbon bond formation, facilitating the cross-coupling at mild temperatures without degrading the ether linkage.
-
-
Isolation: Filter the ammonium salts and concentrate the filtrate in vacuo to isolate the TMS-protected alkyne intermediate.
Phase 2: Deprotection (The Critical Step)
-
Desilylation: Treat the isolated intermediate with Potassium Carbonate (K₂CO₃) in methanol at 25°C.
-
Causality: The mild carbonate base selectively cleaves the silicon-carbon bond of the alkyne without hydrolyzing the sensitive cyclopropylmethoxy ether linkage.
-
-
Workup: Partition the mixture between water and ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 5-(Cyclopropylmethoxy)-2-ethynylpyridine.
Phase 3: Self-Validating ATR-FTIR Protocol
-
Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air.
-
Causality: This mathematically subtracts atmospheric CO₂ and water vapor from the final sample spectra, preventing baseline distortion.
-
-
Negative Control Analysis: Apply a micro-drop of the TMS-protected intermediate (from Phase 1) to the crystal.
-
Validation Check: Verify the presence of the C≡C stretch (~2150 cm⁻¹) and the strict absence of the 3300 cm⁻¹ peak.
-
-
Product Validation: Clean the crystal, apply the final product (from Phase 2), and engage the pressure anvil to ensure optimal optical contact.
-
Data Interpretation: Confirm the emergence of a sharp, intense band at 3300 cm⁻¹ (terminal ≡C-H stretch)[1]. The persistence of the C≡C stretch (~2150 cm⁻¹) and the ether C-O-C stretch (1000–1300 cm⁻¹) confirms that the core scaffold survived the basic deprotection conditions.
Workflow Visualization
Workflow for the synthesis and self-validating ATR-FTIR analysis of the target molecule.
Conclusion
For the structural validation of 5-(Cyclopropylmethoxy)-2-ethynylpyridine, ATR-FTIR outperforms Transmission FTIR by eliminating moisture-induced spectral artifacts that mask terminal alkyne signatures. By integrating a negative control into the workflow, researchers can establish a self-validating system that ensures high-confidence, real-time reaction monitoring.
References
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. libretexts.org.
- How to Choose Between ATR and Transmission FTIR. wordpress.com.
- FTIR: Transmission vs ATR spectroscopy | Anim
Sources
Comparative Guide to Analytical Methodologies for 5-(Cyclopropylmethoxy)-2-ethynylpyridine Reference Standards
[
Refining the qNMR Section
I'm expanding the qNMR section to include specific experimental details. I'll outline the NMR method and integrate these improvements. I'm focusing on the qNMR section, and will include a table to show the comparative benefits. I'm focusing on the qNMR method now.
Expanding the qNMR Data
I'm now detailing the qNMR method with a focus on absolute assay assignments. I'll showcase its role in routine purity analysis. I'm adding tables for comparative benefits.
Finalizing the Analysis
I'm now integrating the tables comparing analytical techniques and their applications, specifically in qNMR, UHPLC, and LC-HRMS for purity assessment and impurity detection. I am finalizing the tables, so that the presentation is as good as it can be.
Introduction & Mechanistic Background
5-(Cyclopropylmethoxy)-2-ethynylpyridine is a highly specialized terminal alkyne building block. In modern drug development, it is predominantly utilized in palladium-catalyzed Sonogashira cross-couplings to synthesize complex bicyclic pharmaceutical intermediates, such as Acetyl-CoA Carboxylase (ACC) inhibitors and neurological agents 1.
When establishing a Certified Reference Material (CRM) or a highly characterized working standard for this compound, analytical scientists face three distinct mechanistic challenges:
-
Positional Isomerism: The synthesis often yields trace amounts of the 2,5-positional isomer (e.g., 2-(cyclopropylmethoxy)-5-ethynylpyridine), which possesses identical mass and similar polarity.
-
Oxidative Dimerization: Terminal alkynes are notoriously prone to Glaser-type homocoupling in the presence of trace copper/palladium and oxygen, forming highly lipophilic di-ethynyl bis-pyridine dimers 2.
-
Response Factor Bias: Degradants involving the cleavage of the cyclopropylmethoxy ether drastically alter the molecule's UV extinction coefficient, rendering standard HPLC area normalization inaccurate.
This guide objectively compares the analytical methodologies required to overcome these challenges, providing self-validating experimental protocols to ensure absolute scientific integrity in standard certification.
Comparative Analysis of Analytical Methodologies
To certify a reference standard, laboratories traditionally rely on a Mass Balance approach (Chromatographic Purity minus Volatiles and Inorganics). However, Quantitative NMR (qNMR) has emerged as the gold standard for orthogonal validation 3.
Method A: Quantitative NMR (qNMR)
-
The Causality: Unlike HPLC, qNMR does not rely on chromophores or relative response factors (RRF). The area under an NMR resonance is directly proportional to the number of nuclei. By comparing the integral of the terminal alkyne proton (~4.1 ppm) against a NIST-traceable internal standard, we achieve an absolute, bias-free purity assignment 4.
-
Best For: Absolute assay assignment and detecting non-chromophoric impurities.
Method B: UHPLC-UV (Mass Balance)
-
The Causality: Pyridine derivatives (pKa ~5.2) suffer from severe peak tailing on standard C18 columns at acidic pH due to secondary interactions with residual silanols. By utilizing a high-pH mobile phase (pH 9.0), the molecule remains fully deprotonated (neutral), ensuring sharp peak symmetry and baseline resolution from its positional isomers.
-
Best For: Routine batch release and resolving structurally similar isomers.
Method C: LC-HRMS (Orbitrap/TOF)
-
The Causality: The Glaser homocoupling dimer is highly lipophilic and often elutes late, sometimes carrying over into subsequent runs as a "ghost peak" 5. LC-HRMS allows analysts to set an Extracted Ion Chromatogram (EIC) specifically for the exact mass of the dimer, ensuring the standard is free of this catalytic poison.
-
Best For: Trace identification of oxidative dimers and degradants.
Data Presentation: Methodology Comparison
| Parameter | Quantitative NMR (qNMR) | UHPLC-UV (Mass Balance) | LC-HRMS (Orbitrap) |
| Primary Utility | Absolute Assay Assignment | Routine Purity & Isomer Resolution | Trace Impurity Identification |
| Calibration Requirement | Internal Standard (e.g., Maleic Acid) | External Standard / Area Norm. | External Standard |
| Response Factor Bias | None (Universal proton response) | High (Dependent on chromophore) | High (Dependent on ionization) |
| LOD / LOQ | ~0.1% / 0.5% | ~0.01% / 0.05% | ~0.001% / 0.005% |
| Analysis Time | ~15 minutes (per scan) | ~10 minutes | ~15 minutes |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Absolute Purity Assignment via 1H-qNMR
We select Maleic acid as the internal standard because its singlet resonance (~6.2 ppm) sits in a "clean" spectral window, completely isolated from the aromatic pyridine protons (7.0-8.5 ppm) and the aliphatic cyclopropylmethoxy protons (0.3-3.8 ppm) of our target analyte.
-
Sample Preparation: Accurately weigh ~15.000 mg of the 5-(Cyclopropylmethoxy)-2-ethynylpyridine candidate batch and ~5.000 mg of NIST-traceable Maleic acid CRM using a calibrated microbalance (d = 0.001 mg).
-
Solvation: Co-dissolve the mixture in 0.6 mL of 100% deuterated DMSO-d6. Vortex for 60 seconds to ensure complete homogenization.
-
Acquisition Parameters:
-
Frequency: 600 MHz.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds. (Critical Causality: The T1 relaxation time of the terminal alkyne proton is relatively long. A 60s delay ensures >99.9% longitudinal magnetization recovery between pulses, preventing artificial underestimation of the integral).
-
Scans: 64.
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (~6.2 ppm, 2H) and the analyte's terminal alkyne proton (~4.1 ppm, 1H). Calculate the absolute mass fraction using the standard qNMR equation 6.
Protocol 2: Isomer & Dimer Profiling via UHPLC-UV
-
Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 9.0.
-
Phase B: LC-MS grade Acetonitrile.
-
-
Gradient Program:
-
0.0 - 1.0 min: 20% B
-
1.0 - 7.0 min: Linear ramp to 80% B
-
7.0 - 8.5 min: Hold at 80% B (Critical for eluting the highly lipophilic Glaser dimer)
-
8.5 - 10.0 min: Re-equilibrate at 20% B.
-
-
Detection: PDA scanning from 200-400 nm; extract chromatogram at 254 nm.
-
System Suitability: Inject a resolution mixture containing the target API and the 2,5-positional isomer. Ensure resolution (Rs) > 2.0.
Data Presentation: Typical Impurity Profile
| Impurity Name | Origin | Analytical Challenge | Recommended Detection |
| 2-(Cyclopropylmethoxy)-5-ethynylpyridine | Synthetic Isomer | Identical exact mass; high co-elution risk. | UHPLC-UV (High pH Mobile Phase) |
| Di-ethynyl Bis-pyridine Dimer | Glaser Homocoupling | High lipophilicity; late elution/carryover. | LC-HRMS (Extracted Ion Chromatogram) |
| 5-Hydroxy-2-ethynylpyridine | Hydrolytic Degradation | Altered UV extinction coefficient. | qNMR (Direct integral comparison) |
Mandatory Visualizations
The following diagrams map the logical architecture of the certification workflow and the chemical degradation pathways that necessitate orthogonal testing.
Fig 1: Orthogonal analytical workflow for certifying reference standards.
Fig 2: Primary degradation and impurity pathways for the target molecule.
References
-
Bicyclic Compound (Patent US8501804B2) - Takeda Pharmaceutical / Molaid. 1
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst - PMC (NIH). 2
-
Quantitative NMR Spectroscopy - Acanthus Research. 3
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS. 4
-
Sonogashira Coupling Reaction with Diminished Homocoupling - SciSpace. 5
-
Quantitative NMR Assays (qNMR) - Bruker. 6
Sources
- 1. 2-(cyclopropylmethoxy)-5-ethynylpyridine - CAS号 1224719-31-6 - 摩熵化学 [molaid.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-(Cyclopropylmethoxy)-2-ethynylpyridine
For the diligent researcher, the journey of discovery with a novel compound like 5-(Cyclopropylmethoxy)-2-ethynylpyridine extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are synthesized from established safety data for analogous chemical structures and general best practices in hazardous waste management, providing a self-validating system for your laboratory's chemical hygiene plan.
Understanding the Hazard Profile: A Proactive Approach to Safety
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 5-(Cyclopropylmethoxy)-2-ethynylpyridine is paramount. Based on data from structurally related compounds, a cautious approach is warranted. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | Avoid ingestion. Do not eat, drink, or smoke when handling.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wear appropriate chemical-resistant gloves and protective clothing.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Wear safety goggles or a face shield.[2][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | Handle in a well-ventilated area, preferably within a chemical fume hood.[2][4] |
| Flammability | As a pyridine derivative, it may be a combustible liquid.[5] | Keep away from heat, sparks, and open flames.[5][6] |
It is crucial to consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for any reagents used in conjunction with this compound.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-(Cyclopropylmethoxy)-2-ethynylpyridine is a multi-step process that begins with the initial handling of the waste and ends with its final removal by a certified hazardous waste contractor.
Step 1: Immediate Waste Segregation and Containment
Proper segregation at the point of generation is the cornerstone of safe chemical disposal.
-
Designate a Specific Waste Container: Utilize a clearly labeled, dedicated waste container for 5-(Cyclopropylmethoxy)-2-ethynylpyridine and any materials contaminated with it. The container should be made of a material compatible with pyridine derivatives and ethers.
-
Labeling: The label must, at a minimum, include the full chemical name, "5-(Cyclopropylmethoxy)-2-ethynylpyridine," the words "Hazardous Waste," and the primary hazard symbols (e.g., harmful, irritant).
-
Container Integrity: Ensure the container is in good condition, with a secure, tightly fitting lid to prevent the release of vapors.[1][5][6] Keep the container closed when not in use.[1][5][6]
Step 2: Handling and Transfer of Waste
All handling of waste containing 5-(Cyclopropylmethoxy)-2-ethynylpyridine must be performed with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[3][4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, not latex) and a lab coat.[7] Contaminated clothing should be removed and decontaminated before reuse.[1][4]
-
Respiratory Protection: All transfers should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available, a NIOSH-approved respirator may be required.[4][8]
-
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and, if necessary, evacuate. Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[2][4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Storage Pending Disposal
Proper storage of hazardous waste is regulated and essential for safety.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[5][9]
-
Temperature: Keep the storage area cool and away from direct sunlight and heat sources.[5]
Step 5: Final Disposal
The ultimate disposal of 5-(Cyclopropylmethoxy)-2-ethynylpyridine must be conducted by a licensed and certified hazardous waste disposal company.
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[10] This is both unsafe and illegal.
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations.[6] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][10][11]
-
Incineration: For pyridine and its derivatives, high-temperature incineration is a common and effective disposal method.[12]
Visualizing the Disposal Pathway
To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for the disposal of 5-(Cyclopropylmethoxy)-2-ethynylpyridine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. ishn.com [ishn.com]
- 11. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-(Cyclopropylmethoxy)-2-ethynylpyridine
Comprehensive Safety and Operational Guide for Handling 5-(Cyclopropylmethoxy)-2-ethynylpyridine
As a highly specialized synthetic intermediate, 5-(Cyclopropylmethoxy)-2-ethynylpyridine presents a unique intersection of chemical hazards. Widely utilized in medicinal chemistry for cross-coupling reactions (e.g., Sonogashira coupling) and click chemistry, this compound combines a basic pyridine core, a highly lipophilic ether linkage, and a reactive terminal alkyne.
To ensure absolute safety and operational integrity, laboratory protocols cannot merely list steps; they must be grounded in chemical causality. This guide provides a self-validating system for researchers and drug development professionals to handle, react, and dispose of this compound safely.
Hazard Causality & Risk Assessment
Understanding why a chemical is dangerous is the first step in mitigating its risks. The hazards of 5-(Cyclopropylmethoxy)-2-ethynylpyridine are directly tied to its functional groups:
-
The Terminal Alkyne (Explosion Hazard): The sp-hybridized C-H bond of a terminal alkyne is unusually acidic (pKa ~25)[1]. In the presence of transition metals—specifically copper (Cu) and silver (Ag)—it readily deprotonates to form metal acetylides. These acetylides are highly shock-sensitive and can detonate with minimal provocation, such as friction or simply drying out[2].
-
The Pyridine Core (Systemic Toxicity): Pyridine derivatives are rapidly absorbed through the lungs, gastrointestinal tract, and skin. Systemic toxicity includes central nervous system (CNS) depression, narcotic effects, and potential liver/kidney damage. While pyridine has a nauseating odor, it rapidly induces olfactory fatigue, meaning workers may lose the ability to smell it even as concentrations reach dangerous levels[3].
-
The Cyclopropylmethoxy Group (Enhanced Penetration): The addition of this ether linkage increases the molecule's lipophilicity (LogP). This structural feature significantly enhances the compound's ability to penetrate standard laboratory gloves and human skin, necessitating strict barrier protection.
Table 1: Physicochemical & Hazard Quantitative Data
| Parameter | Value / Metric | Causality & Operational Impact |
| Alkyne Acidity (pKa) | ~25 (sp-hybridized C-H) | Highly acidic for a hydrocarbon; readily deprotonates to form explosive metal acetylides[1]. |
| Pyridine Odor Threshold | 0.04 – 20 ppm | Nauseating odor detectable at low levels, but olfactory fatigue masks dangerous exposures[3]. |
| OSHA PEL (Pyridine core) | 5 ppm (15 mg/m³) | Strict inhalation limits necessitate continuous handling within a certified Class IIB fume hood[3]. |
| IDLH (Pyridine core) | 1000 ppm | Immediate danger to life/health; major spills require full evacuation and HazMat response[4]. |
Personal Protective Equipment (PPE) Matrix
Standard safety glasses and latex gloves are insufficient for handling lipophilic pyridine derivatives. The following PPE matrix is designed to provide a self-validating barrier system[5].
Table 2: Personal Protective Equipment (PPE) Matrix
| Equipment Type | Specification | Causality / Justification |
| Hand Protection | Double-layered Nitrile or Butyl Rubber (≥0.4 mm) | Prevents transdermal absorption of the highly lipophilic cyclopropylmethoxy and pyridine moieties[5]. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against severe ocular irritation, corneal damage, and splashing during reaction quenching. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Mitigates fire risk associated with combustible organic intermediates and reactive alkynes. |
| Respiratory | Class IIB Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of toxic vapors; avoids reliance on half-mask respirators which may fail due to poor fit[5]. |
Operational Workflow & Handling Protocol
When utilizing 5-(Cyclopropylmethoxy)-2-ethynylpyridine in catalytic cross-coupling workflows, the accumulation of reactive intermediates must be strictly controlled.
Figure 1: Operational workflow for handling terminal alkynylpyridines safely.
Step-by-Step Methodology: Catalytic Cross-Coupling Setup
Step 1: Equipment Preparation & Weighing
-
Action: Purge all reaction glassware with Argon. Weigh the compound using a PTFE (Teflon) or stainless-steel spatula.
-
Causality: Terminal alkynes form highly shock-sensitive acetylides upon contact with copper, silver, or brass[2]. Eliminating incompatible metals from the physical handling stage is a critical, self-validating safety measure.
Step 2: Solvent Dissolution
-
Action: Dissolve the compound in an anhydrous, degassed solvent (e.g., THF or DMF) strictly inside a certified fume hood.
-
Causality: Degassing the solvent prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne, ensuring high reaction fidelity and preventing the buildup of uncharacterized, potentially unstable byproducts.
Step 3: Catalyst Addition & Reaction Execution
-
Action: Add the palladium catalyst and amine base. If a copper co-catalyst (e.g., CuI) is required, keep the concentration strictly catalytic (<10 mol%).
-
Causality: While CuI facilitates the transmetalation step, bulk accumulation of copper acetylide intermediates poses a severe detonation risk if the reaction mixture is accidentally allowed to dry out[2].
Step 4: Reaction Quenching
-
Action: Quench the reaction at 0°C using saturated aqueous ammonium chloride (NH₄Cl).
-
Causality: NH₄Cl provides mild acidity to safely protonate reactive organometallic intermediates without triggering the violent exothermic reactions associated with strong mineral acids.
Emergency Response & Spill Management
In the event of a spill involving 5-(Cyclopropylmethoxy)-2-ethynylpyridine or its reaction mixtures:
-
Evacuate & Isolate: Immediately evacuate the immediate area to prevent inhalation of pyridine vapors.
-
Avoid Paper Towels: Do not use paper towels to wipe up the spill. Pyridine derivatives are highly flammable; paper towels increase the surface area for vaporization and pose an extreme fire hazard[4].
-
Absorb: Use an inert, non-combustible absorbent such as vermiculite, dry sand, or a specialized chemical spill pad.
-
Ventilate: Ensure the fume hood is running at maximum capacity to clear residual vapors before returning to normal operations.
Waste Disposal & Decontamination Plan
Waste streams containing terminal alkynes and transition metals require careful segregation to prevent the downstream formation of explosive precipitates.
Figure 2: Segregation and deactivation logic for alkynylpyridine waste.
-
Organic Waste Deactivation: If copper or silver catalysts were used in the reaction, the organic waste phase must be treated with dilute acid (e.g., 1M HCl) prior to transferring it to the main organic waste carboy.
-
Causality: Acidic hydrolysis actively destroys any residual, shock-sensitive metal acetylides, rendering the waste stream safe for standard organic disposal and preventing explosive accumulation in waste containers[2].
References
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). URL:[Link]
-
Pyridine | C5H5N | CID 1049 - PubChem. National Institutes of Health (NIH). URL:[Link]
-
Silver Acetylide - Laboratory Notes. Laboratory Notes. URL:[Link]
-
Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. URL:[Link]
-
Case study – A two liter pyridine spill in an undergraduate laboratory. ACS Publications. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
